HDAC6-IN-7
Descripción
Propiedades
IUPAC Name |
S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMLPMCOMRJOR-MOVGKWKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Downstream Targets of HDAC6-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in a variety of cellular processes by deacetylating non-histone protein substrates.[1] Its dysregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the downstream targets of HDAC6-IN-7, a potent and selective inhibitor of HDAC6. We will delve into the molecular consequences of HDAC6 inhibition by this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the key signaling pathways involved.
Introduction to HDAC6 and this compound
HDAC6 is a class IIb histone deacetylase distinguished by its two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[3] Unlike other HDACs that are predominantly nuclear, HDAC6 is mainly localized in the cytoplasm.[4] This subcellular localization dictates its substrate specificity, which primarily includes non-histone proteins involved in cell motility, protein quality control, and stress responses.[5][6] Key substrates of HDAC6 include α-tubulin, the chaperone protein Hsp90, and the actin-remodeling protein cortactin.[7][8]
This compound, also referred to as HPB [N-hydroxy-4-((N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)], is a small molecule inhibitor designed for high potency and selectivity for HDAC6.[9][10] Its inhibitory action leads to the hyperacetylation of HDAC6 substrates, thereby modulating their function and impacting downstream cellular pathways.
Primary Downstream Targets of this compound
The inhibition of HDAC6 by this compound leads to the accumulation of acetylated forms of its primary substrates. The most well-characterized of these are α-tubulin, peroxiredoxin, and Hsp90.
α-Tubulin
The deacetylation of α-tubulin at lysine (B10760008) 40 is a major function of HDAC6.[11] Inhibition of HDAC6 by compounds like this compound results in a significant increase in acetylated α-tubulin. This post-translational modification is associated with increased microtubule stability and affects microtubule-dependent processes.[11][12]
Peroxiredoxin
Peroxiredoxins are antioxidant enzymes that play a critical role in redox regulation. HDAC6 has been shown to deacetylate peroxiredoxins, and its inhibition leads to their hyperacetylation.[9] This modulation can impact the cell's ability to respond to oxidative stress.
Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are involved in cell signaling and survival.[13] HDAC6-mediated deacetylation is crucial for Hsp90's chaperone activity.[14] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of its client proteins.[13]
Quantitative Data on Target Modulation
The following table summarizes the quantitative effects of HDAC6 inhibitors on the acetylation status of its primary downstream targets as reported in the literature.
| Target Protein | Inhibitor | Cell Line | Concentration | Fold Increase in Acetylation (approx.) | Reference |
| α-Tubulin | HPOB (this compound analog) | C2C12 myotubes | Not Specified | ~7% increase | [11] |
| α-Tubulin | Tubastatin A | C2C12 myotubes | Not Specified | ~7% increase | [11] |
| α-Tubulin | HDAC6 Knockout | TA muscles (mice) | N/A | ~15-fold increase | [11] |
| Peroxiredoxin | HPB (this compound) | HFS and LNCaP cells | 8 to 16 μM | Accumulation observed | [9] |
Signaling Pathways and Cellular Processes Affected by this compound
The modulation of its primary targets by this compound has cascading effects on several critical cellular pathways and processes.
Microtubule Dynamics and Axonal Transport
Increased acetylation of α-tubulin due to HDAC6 inhibition stabilizes microtubules.[12] This is particularly important in neuronal cells, where stable microtubules are essential for axonal transport.[12] By promoting microtubule stability, HDAC6 inhibitors can rescue deficits in axonal transport observed in models of neurodegenerative diseases like Charcot-Marie-Tooth disease.[12][15]
Protein Quality Control and Aggresome Formation
HDAC6 plays a critical role in the cellular response to misfolded protein stress. Through its ubiquitin-binding domain, HDAC6 recognizes and binds to polyubiquitinated misfolded proteins, facilitating their transport along microtubules to form an aggresome, a perinuclear inclusion body where protein degradation occurs.[16] Inhibition of HDAC6's deacetylase activity can impact this process, though the precise consequences are context-dependent.
Regulation of Chaperone Activity
By modulating the acetylation status of Hsp90, this compound can indirectly affect the stability and function of a wide array of Hsp90 client proteins. This has significant implications in cancer biology, where many oncoproteins are dependent on Hsp90 for their stability.[13]
Experimental Protocols
Western Blotting for Acetylated α-Tubulin
This protocol is a standard method to assess the intracellular activity of HDAC6 inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
In Vitro HDAC6 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant HDAC6 enzyme, and this compound at various dilutions.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a selective inhibitor that primarily targets the cytoplasmic deacetylase HDAC6. Its downstream effects are mediated through the hyperacetylation of key substrates, most notably α-tubulin, peroxiredoxin, and Hsp90. These molecular changes translate into significant alterations in cellular processes such as microtubule stability, redox homeostasis, and protein quality control. The detailed understanding of these downstream targets and their associated pathways is critical for the continued development and application of HDAC6 inhibitors in therapeutic contexts, particularly for cancer and neurodegenerative diseases. The experimental protocols provided herein offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 6. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC6-IN-7: Chemical Structure, Properties, and Biological Activity
This guide provides a comprehensive overview of HDAC6-IN-7, a designation that can refer to distinct molecules in chemical databases. Primarily, this document will focus on HDAC6 ligand-7 , a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). For clarity, data for another compound, HDAC-IN-7 , an analogue of Tucidinostat with a broader HDAC inhibition profile, is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, biological activity, and experimental evaluation of these compounds.
Chemical Structure and Properties
The fundamental characteristics of HDAC6 ligand-7 and HDAC-IN-7 are distinct, from their molecular formula to their inhibitory profiles.
HDAC6 ligand-7 is identified as a promising positron emission tomography (PET) tracer for the HDAC6 enzyme, indicating its high specificity and potential for in vivo imaging studies.[1]
HDAC-IN-7 is described as an analogue of Tucidinostat (Chidamide) and acts as a broader spectrum HDAC inhibitor.[2] It has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[2]
A summary of their chemical properties is provided in the table below.
| Property | HDAC6 ligand-7 | HDAC-IN-7 |
| Molecular Formula | C₁₇H₁₅FN₄O₂[1] | C₂₂H₁₉FN₄O₂[2] |
| Molecular Weight | 326.33 g/mol [1] | 390.41 g/mol [2] |
| CAS Number | Not specified | 743420-02-2[2] |
| Appearance | Not specified | Solid, Brown[2] |
| SMILES String | Not specified | N(C(=O)C1=CC=C(CNC(C=CC=2C=CC=NC2)=O)C=C1)C3=C(N)C=CC(F)=C3[2] |
| Solubility | Not specified | DMSO: 55 mg/mL (140.88 mM)[2] |
Quantitative Data: Biological Activity
The inhibitory activity and selectivity of these compounds against various HDAC isoforms are crucial for their potential therapeutic applications.
HDAC6 ligand-7 demonstrates exceptional selectivity for HDAC6.[1] Its binding affinity is highlighted by a Kd value of 1.66 nM.[1] The IC₅₀ values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%, further underscore its specificity.
HDAC-IN-7 exhibits a broader range of inhibition across multiple HDAC isoforms, with particular potency against HDAC3 and HDAC10.[2]
The table below summarizes the key quantitative data for both inhibitors.
| Target Enzyme | HDAC6 ligand-7 (IC₅₀) | HDAC-IN-7 (IC₅₀) |
| hHDAC6 | 2.7 nM[1] | Not specified |
| mHDAC6 | 3.7 nM[1] | Not specified |
| HDAC1 | 1300 nM[1] | 95 nM[2] |
| HDAC2 | Not specified | 160 nM[2] |
| HDAC3 | Not specified | 67 nM[2] |
| hHDAC4 | >10000 nM[1] | Not specified |
| hHDAC7 | 4400 nM[1] | Not specified |
| HDAC8 | 640 nM[1] | 733 nM[2] |
| HDAC10 | Not specified | 78 nM[2] |
| HDAC11 | Not specified | 432 nM[2] |
Mechanism of Action and Signaling Pathways
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] While many HDACs are located in the nucleus and regulate gene expression through histone modification, HDAC6 is unique as it is predominantly found in the cytoplasm.[5][6]
HDAC6's substrates are primarily non-histone proteins, including α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[4][6][7] Through its deacetylase activity, HDAC6 plays a crucial role in various cellular processes:
-
Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 regulates microtubule stability, which is essential for cell motility, cell division, and intracellular transport.[8][9]
-
Protein Quality Control: HDAC6 is a key player in the cellular response to misfolded proteins. It binds to polyubiquitinated misfolded proteins and facilitates their transport to the aggresome for degradation via autophagy.[8][10]
-
Hsp90 Regulation: Deacetylation of Hsp90 by HDAC6 is critical for the stability and function of Hsp90's client proteins, many of which are oncogenic (e.g., Bcr-Abl, c-Raf, AKT).[3]
Inhibition of HDAC6, for instance by HDAC6 ligand-7 , leads to the hyperacetylation of its substrates. This can result in several downstream effects, including the disruption of microtubule dynamics, impaired clearance of protein aggregates, and the degradation of Hsp90 client proteins.[3] These effects make HDAC6 an attractive therapeutic target for cancer and neurodegenerative diseases.[5][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
Pharmacokinetics and Bioavailability of Selective HDAC6 Inhibitors: A Technical Guide
Disclaimer: No specific data could be found for a compound designated "HDAC6-IN-7." This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of well-characterized selective Histone Deacetylase 6 (HDAC6) inhibitors, which can serve as a reference for researchers and drug development professionals working on novel HDAC6-targeting compounds.
Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2][3] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][3][4][5][6][7] The development of selective HDAC6 inhibitors is a key focus in drug discovery, with a critical need to understand their pharmacokinetic (PK) and bioavailability profiles to ensure efficacy and safety.[8][9]
Quantitative Pharmacokinetic Data of Representative HDAC6 Inhibitors
The pharmacokinetic parameters of several selective HDAC6 inhibitors have been characterized in preclinical studies. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. The data below is compiled from various in vivo studies, primarily in mouse models.
| Compound | Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Brain Bioavailability | Reference |
| ACY-738 | Mouse | 50 mg/kg | i.p. | Plasma: ~1500 | ~0.25 | - | - | Brain: ~150 ng/g at 0.5h | [4] |
| ACY-775 | Mouse | 50 mg/kg | i.p. | Plasma: ~2000 | ~0.25 | - | - | Brain: ~50 ng/g at 0.5h | [4] |
| Tubastatin A | Mouse | 50 mg/kg | i.p. | Plasma: ~1000 | ~0.25 | - | - | Brain: <10 ng/g at 0.5h | [4] |
| Analog 14 | Mouse | - | - | 120-fold higher plasma concentration than TO-317 | - | - | - | - | [9] |
| NN-429 | - | - | - | Improved pharmacokinetic properties | - | - | - | - | [10] |
Note: Detailed quantitative values for all parameters were not always available in the provided search results. The table reflects the available information.
Experimental Protocols for Pharmacokinetic Studies
The assessment of pharmacokinetic properties of HDAC6 inhibitors typically involves the following experimental procedures:
1. Animal Models:
-
The most commonly used animal models are mice, particularly strains like C57BL/6.[5][11] These models are used to evaluate drug metabolism and distribution in a living organism.
2. Dosing and Administration:
-
Compounds are often administered systemically, with intraperitoneal (i.p.) injection being a common route for preclinical evaluation.[4] Oral gavage is also used to assess oral bioavailability.
-
Dosing can be administered as a single dose or in a cassette format where multiple compounds are dosed together.[4]
3. Sample Collection:
-
Blood samples are collected at various time points post-administration to determine plasma drug concentrations.
-
For compounds targeting central nervous system (CNS) disorders, brain tissue is also collected to assess brain bioavailability.[4]
4. Analytical Methods:
-
Drug concentrations in plasma and brain homogenates are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This sensitive technique allows for the accurate measurement of drug and metabolite levels.
5. Pharmacokinetic Analysis:
-
The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½).
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an HDAC6 inhibitor.
Caption: Workflow for a typical preclinical pharmacokinetic study of an HDAC6 inhibitor.
HDAC6 Signaling and Mechanism of Action
HDAC6's primary function is the deacetylation of non-histone proteins in the cytoplasm. Its inhibition leads to the hyperacetylation of its substrates, which can impact various cellular pathways.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Conclusion
The development of selective HDAC6 inhibitors with favorable pharmacokinetic profiles is crucial for their successful clinical translation. Key challenges include achieving sufficient oral bioavailability and brain penetration for CNS indications.[4][8] Strategies such as cap group modifications have shown promise in improving the PK properties of these inhibitors.[9] This guide provides a foundational understanding of the pharmacokinetic and bioavailability considerations for selective HDAC6 inhibitors, offering valuable insights for researchers in the field. Further preclinical and clinical studies are warranted to fully characterize the ADME properties of novel HDAC6-targeting compounds.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Selective Histone Deacetylase 6 Inhibitors Restore Cone Photoreceptor Vision or Outer Segment Morphology in Zebrafish and Mouse Models of Retinal Blindness [frontiersin.org]
- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mitacs.ca [mitacs.ca]
- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HISTONE DEACETYLASE 7 INHIBITION IN A MURINE MODEL OF GRAM-NEGATIVE PNEUMONIA-INDUCED ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Selective HDAC6 Inhibition on Non-Histone Protein Acetylation: A Technical Guide
Disclaimer: This technical guide details the expected effects of a selective Histone Deacetylase 6 (HDAC6) inhibitor, referred to herein as HDAC6-IN-7. As specific data for a compound designated "this compound" is not publicly available, this document synthesizes information from studies on other well-characterized selective HDAC6 inhibitors. The presented data, protocols, and pathways are representative of the mechanistic actions anticipated from a potent and selective HDAC6 inhibitor.
Introduction to HDAC6 and Its Non-Histone Substrates
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly target histone proteins to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in a variety of crucial cellular processes.[1][3] This cytoplasmic localization and substrate specificity make HDAC6 an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders.[1][2]
The primary non-histone substrates of HDAC6 include α-tubulin, the molecular chaperone Heat Shock Protein 90 (Hsp90), and the actin-binding protein cortactin.[1][4][5][6][7] By removing acetyl groups from these proteins, HDAC6 modulates their function and, consequently, cellular activities such as microtubule dynamics, cell motility, protein quality control, and signal transduction.[1][8] Selective inhibition of HDAC6 is therefore expected to induce hyperacetylation of these substrates, leading to downstream cellular effects.[1][9][10]
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative effects of a selective HDAC6 inhibitor like this compound on the acetylation of its primary non-histone protein substrates. The data is compiled from studies using established selective HDAC6 inhibitors.
Table 1: Effect of HDAC6 Inhibition on α-Tubulin Acetylation
| Cell Line/System | Inhibitor Concentration | Duration of Treatment | Fold Increase in Acetylated α-Tubulin (Normalized to Total Tubulin) | Reference |
| C2C12 Myotubes | 1 µM (Tubastatin A) | 24 hours | ~7% increase | [11] |
| Primary Neuronal Cultures | 1 nM - 250 nM | 24 hours | Dose-dependent increase | [9][10] |
| HDAC6 Knockout Mice | N/A | N/A | ~15-fold increase | [11] |
Table 2: Effect of HDAC6 Inhibition on Hsp90 Acetylation
| Cell Line/System | Inhibitor/Condition | Effect on Hsp90 Acetylation | Consequence | Reference |
| Human Leukemia K562 Cells | HDAC6 siRNA | Increased Hsp90 acetylation | Disruption of Hsp90-Bcr-Abl interaction | [12] |
| HDAC6-deficient cells | Genetic deletion | Hsp90 hyperacetylation | Dissociation from p23, loss of chaperone activity | [13] |
| Human Aerodigestive Tract Cell Lines | Tubacin | Hsp90 hyperacetylation | Loss of complex formation with AhR, p23, and XAP-2 | [5] |
| Foxp3+ T-regulatory Cells | HDAC6 depletion | Increased Hsp90 acetylation | Upregulation of HSF1-regulated genes | [14] |
Table 3: Effect of HDAC6 Inhibition on Cortactin Acetylation
| Cell Line/System | Inhibitor/Condition | Effect on Cortactin Acetylation | Consequence | Reference |
| NIH3T3 Cells | HDAC6 inhibition | Cortactin hyperacetylation | Reduced F-actin binding, impaired cell motility | [4][15] |
| Human Megakaryocytes | Tubastatin A / ACY1215 | Increased cortactin acetylation | Actin disorganization, decreased proplatelet formation | [6] |
| Breast Cancer Cells | AURKA/HDAC6 inhibitors | Increased cortactin acetylation | - | [16] |
Experimental Protocols
To assess the effects of a selective HDAC6 inhibitor like this compound on non-histone protein acetylation, standard molecular and cellular biology techniques are employed. Below are detailed protocols for key experiments.
Western Blotting for α-Tubulin and Hsp90 Acetylation
This protocol allows for the semi-quantitative analysis of changes in the acetylation status of HDAC6 substrates in response to inhibitor treatment.[1][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).[1]
-
Protein assay kit (e.g., BCA assay).[1]
-
SDS-PAGE gels and running buffer.[1]
-
Transfer apparatus and PVDF or nitrocellulose membranes.[1]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-lysine, anti-Hsp90.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify band intensities and normalize the acetylated protein signal to the total protein signal.[1]
Immunoprecipitation of Hsp90 and Cortactin
This protocol is used to isolate Hsp90 or cortactin and subsequently determine their acetylation status by Western blotting.[1][15]
Materials:
-
All materials for Western blotting.
-
Immunoprecipitation (IP) lysis buffer.[1]
-
Anti-Hsp90 or anti-cortactin antibody for IP.[1]
-
Protein A/G agarose (B213101) beads.[1]
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blotting protocol, using IP lysis buffer.[1]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-Hsp90 or anti-cortactin antibody overnight at 4°C.[1]
-
Bead Binding: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[1]
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.[1]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[1]
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to detect the acetylated protein of interest.[1]
In Vitro HDAC6 Enzymatic Assay
This fluorometric assay quantitatively measures the enzymatic activity of HDAC6 and the potency of inhibitors like this compound.[8][18][19]
Materials:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC6 substrate.
-
Assay buffer.
-
Developer solution (containing a protease).
-
HDAC6 inhibitor (e.g., Tubacin) as a positive control.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant HDAC6 enzyme, and varying concentrations of this compound. Include wells for no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known inhibitor (positive control).
-
Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.
-
Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of the HDAC6–cortactin axis in human megakaryocyte maturation leading to a proplatelet-formation defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rupress.org [rupress.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Scholars@Duke publication: HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor. [scholars.duke.edu]
- 14. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “NEDD9 Regulates Actin Dynamics through Cortactin Deacetylation in an AURKA/HDAC6-dependent Manner” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. mybiosource.com [mybiosource.com]
Unveiling the Selectivity of HDAC6-IN-7: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the selectivity profile of HDAC6-IN-7, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This document provides an in-depth analysis of its inhibitory activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
This compound, also known as TCS HDAC6 20b, has emerged as a significant tool in the study of cellular processes regulated by HDAC6, an enzyme implicated in cancer, neurodegenerative diseases, and inflammatory disorders. Understanding its selectivity is paramount for its application as a chemical probe and for the development of novel therapeutics.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against various histone deacetylase isoforms was determined through rigorous enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its remarkable selectivity for HDAC6.
| Target Enzyme | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 4 | - |
| HDAC1 | >10,000 | >2500-fold |
| HDAC2 | >10,000 | >2500-fold |
| HDAC3 | >10,000 | >2500-fold |
| HDAC4 | >10,000 | >2500-fold |
| HDAC5 | >10,000 | >2500-fold |
| HDAC8 | 227 | ~57-fold |
| HDAC10 | >10,000 | >2500-fold |
| HDAC11 | >10,000 | >2500-fold |
Data sourced from Itoh, Y., et al. J Med Chem. 2007, 50(22), 5425-38.
Core Experimental Methodologies
The determination of the selectivity profile of this compound relies on robust and reproducible experimental protocols. Below are the detailed methodologies for the key assays employed.
In Vitro HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 8, 10, and 11) are used. A fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), is prepared in assay buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Incubation : The HDAC enzyme, the fluorogenic substrate, and the inhibitor are incubated together in a 384-well plate at 37°C. The reaction is initiated by the addition of the enzyme.
-
Development : After the incubation period, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (Western Blot for α-tubulin acetylation)
This assay confirms that the inhibitor engages its target within a cellular context by measuring the acetylation level of a known HDAC6 substrate, α-tubulin.
-
Cell Culture and Treatment : A suitable cell line (e.g., HeLa or HCT116) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis : After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the effect of the inhibitor.
Visualizing the Scientific Context
To further elucidate the role of HDAC6 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Key substrates and cellular functions of HDAC6.
Caption: Experimental workflow for determining this compound selectivity.
This comprehensive guide provides researchers with the necessary data and methodologies to effectively utilize this compound in their studies and to inform the design of next-generation selective HDAC inhibitors.
A Technical Guide to the Role of Selective HDAC6 Inhibition in Aggresome Formation and Clearance
Disclaimer: The specific compound "HDAC6-IN-7" is not documented in publicly available scientific literature. This guide therefore focuses on the well-established role of selective Histone Deacetylase 6 (HDAC6) inhibitors in the aggresome pathway, providing a framework for understanding the expected mechanism of action for any potent and selective HDAC6 inhibitor.
Executive Summary
The accumulation of misfolded proteins is a hallmark of cellular stress and is implicated in numerous pathologies, including neurodegenerative diseases and cancer. Cells have evolved a sophisticated quality control system to manage these potentially toxic protein aggregates, a key component of which is the aggresome pathway. This pathway sequesters misfolded proteins into a perinuclear inclusion body, the aggresome, for subsequent degradation via autophagy. Histone Deacetylase 6 (HDAC6), a unique cytoplasmic, tubulin-targeting deacetylase, is a master regulator of this process. HDAC6 acts as a crucial linker, binding both polyubiquitinated misfolded proteins and the dynein motor complex to facilitate the retrograde transport of protein aggregates along microtubules to the aggresome.[1][2]
Selective inhibition of HDAC6 disrupts this critical cellular function. By blocking the deacetylase activity of HDAC6, its interaction with key cellular components is altered, leading to an impairment of aggresome formation. This results in the accumulation of diffuse, scattered protein aggregates throughout the cytoplasm, which can heighten cellular stress and sensitize cells, particularly cancer cells, to apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the role of HDAC6 in aggresome dynamics, the consequences of its pharmacological inhibition, and the experimental protocols used to investigate these processes.
The Role of HDAC6 in the Aggresome-Autophagy Pathway
HDAC6 is a unique Class IIb histone deacetylase distinguished by its primarily cytoplasmic localization and its structure, which includes two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or BUZ finger).[3][4] This structure enables its central role in cellular protein quality control.
2.1 Aggresome Formation: When the ubiquitin-proteasome system is overwhelmed, polyubiquitinated misfolded proteins accumulate.[1] HDAC6 recognizes and binds these polyubiquitinated proteins via its ZnF-UBP domain.[1] Simultaneously, HDAC6 associates with the dynein motor protein complex. This dual-binding capacity allows HDAC6 to function as an adapter, linking the protein aggregate "cargo" to the microtubule transport machinery.[1][2] The dynein motor then transports the HDAC6-aggregate complex along microtubules in a retrograde fashion towards the Microtubule Organizing Center (MTOC).[5] At the MTOC, these aggregates coalesce to form a single, large inclusion body known as the aggresome.[1][2] This sequestration is considered a cytoprotective response, isolating potentially toxic protein species from the general cytoplasm.[1]
2.2 Aggresome Clearance: Once formed, the aggresome is cleared by the autophagy-lysosome pathway. HDAC6 also plays a role in this downstream process. It has been shown to be involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of the aggresome's contents.[1] HDAC6 accomplishes this by recruiting and deacetylating cortactin, which promotes the assembly of an F-actin network necessary for the fusion event.
The overall process is a coordinated cellular response to proteotoxic stress, with HDAC6 acting as a central orchestrator.
Caption: The HDAC6-mediated aggresome pathway.
Impact of Selective HDAC6 Inhibition
Pharmacological inhibition of HDAC6's catalytic activity disrupts the aggresome pathway, representing a key mechanism of action for this class of compounds.
3.1 Disruption of Aggresome Formation: Selective HDAC6 inhibitors prevent the proper formation of the aggresome.[6] Cells treated with these inhibitors fail to clear misfolded protein aggregates from the cytoplasm and are unable to form the characteristic single, perinuclear aggresome.[2] Instead, ubiquitinated proteins remain scattered throughout the cytoplasm. The precise mechanism for this disruption is multifaceted; while inhibition does not typically block the ubiquitin-binding function of HDAC6, it is thought to interfere with the coordinated transport process and subsequent steps.[7]
3.2 Increased Proteotoxic Stress and Apoptosis: By preventing the sequestration of misfolded proteins, HDAC6 inhibition can exacerbate proteotoxic stress. This is particularly relevant in cancer cells, which often have higher rates of protein synthesis and are more reliant on protein quality control pathways for survival.[8] The inability to form aggresomes can lead to the activation of apoptotic pathways, making HDAC6 inhibitors a promising therapeutic strategy, especially in combination with proteasome inhibitors.
3.3 Hyperacetylation of Substrates: The most direct and measurable effect of HDAC6 inhibition is the hyperacetylation of its substrates. The primary biomarker for HDAC6 activity in cells is the acetylation status of α-tubulin.[9] Treatment with a selective HDAC6 inhibitor leads to a rapid and robust increase in acetylated α-tubulin, which can be easily detected by western blot.
Quantitative Data on HDAC6 Inhibition
While specific quantitative data for "this compound" is unavailable, the effects of well-characterized selective HDAC6 inhibitors are documented. The data is often presented as IC₅₀ values for enzyme inhibition and cellular effects on substrate acetylation.
| Compound | Target | In Vitro IC₅₀ (nM) | Cellular Effect | Reference |
| HPB | HDAC6 | 10 nM | Induces α-tubulin acetylation at 8-16 µM in LNCaP cells. No effect on histone acetylation. | [10] |
| Compound 7 | HDAC6 | - | Induces HDAC6 degradation (DC₅₀ = 34 nM) in MCF-7 cells. | [11] |
| NR-160 | HDAC6 | 21 nM | Induces α-tubulin acetylation in cellular assays without affecting histone H3 acetylation. | [12] |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 nM | Increases acetylated α-tubulin. | [9] (Implied) |
| Tubastatin A | HDAC6 | 15 nM | Increases acetylated α-tubulin. | [9] (Implied) |
Note: IC₅₀ values can vary based on assay conditions. Cellular effects are dose and time-dependent.
Experimental Protocols
Investigating the role of an HDAC6 inhibitor like this compound on aggresome formation involves several key experimental techniques.
5.1 Western Blotting for Acetylated α-Tubulin
This protocol is fundamental for confirming the intracellular activity and selectivity of an HDAC6 inhibitor.
-
Objective: To measure the change in acetylation of α-tubulin, a primary substrate of HDAC6.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, LNCaP, or a relevant cancer cell line) and allow them to adhere. Treat cells with various concentrations of the HDAC6 inhibitor for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve the acetylation state post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Expected Outcome: A dose-dependent increase in the signal for acetylated α-tubulin in inhibitor-treated samples compared to the vehicle control, with no change in the total tubulin or loading control.
5.2 Immunofluorescence for Aggresome Visualization
This protocol allows for the direct visualization of aggresome formation and its disruption by an HDAC6 inhibitor.
-
Objective: To visualize the localization of ubiquitinated protein aggregates within the cell.
-
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Induction of Aggregates & Treatment: To induce aggresome formation, treat cells with a proteasome inhibitor (e.g., 5-10 µM MG132) for 6-18 hours. Co-treat a subset of these cells with the HDAC6 inhibitor. Include vehicle controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with a primary antibody against ubiquitin (e.g., FK2 clone, which recognizes polyubiquitin (B1169507) chains) or p62/SQSTM1 for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal or fluorescence microscope.
-
-
Expected Outcome: In cells treated with MG132 alone, a single, bright, perinuclear fluorescent spot (the aggresome) will be visible. In cells co-treated with the HDAC6 inhibitor, this distinct aggresome will be absent; instead, fluorescence will appear as multiple smaller puncta scattered throughout the cytoplasm.
Caption: A typical workflow for evaluating an HDAC6 inhibitor.
Conclusion for Drug Development Professionals
HDAC6 is a validated and compelling target for therapeutic intervention in diseases characterized by protein aggregation or in cancers reliant on robust protein quality control. Selective inhibition of HDAC6 provides a precise tool to disrupt the aggresome-dependent management of proteotoxic stress. For researchers and drug developers, the key takeaways are:
-
Mechanism of Action: Selective HDAC6 inhibitors function by preventing the sequestration of misfolded proteins into aggresomes, leading to diffuse cytoplasmic aggregates and increased cellular stress.
-
Key Biomarker: Acetylated α-tubulin is the most reliable and direct pharmacodynamic biomarker for assessing the target engagement and cellular activity of an HDAC6 inhibitor.
-
Therapeutic Potential: The disruption of the aggresome pathway can sensitize cancer cells to other therapeutic agents, particularly proteasome inhibitors, suggesting a strong rationale for combination therapies.
Any novel selective inhibitor, such as the conceptual this compound, would be expected to follow these mechanistic principles. Its evaluation would require the rigorous application of the biochemical and cell-based assays outlined in this guide to confirm its potency, selectivity, and functional impact on the aggresome-autophagy axis.
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 12. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on HDAC6 Inhibitors in Neurodegenerative Models: A Technical Overview
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1] Through its enzymatic activity, HDAC6 plays a crucial role in several cellular processes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3][4] These processes include the regulation of microtubule dynamics, intracellular trafficking, protein quality control, and the clearance of misfolded protein aggregates.[2][4][5]
In many neurodegenerative diseases, there is an impairment of the ubiquitin-proteasome system, leading to the accumulation of toxic protein aggregates.[3] HDAC6 is involved in the cellular response to this stress by binding to ubiquitinated misfolded proteins and facilitating their transport to form an aggresome, which is then cleared by autophagy.[3][6] Furthermore, by deacetylating α-tubulin, HDAC6 affects the stability of microtubules, which are essential for axonal transport. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, enhancing microtubule-based transport, a process that is often disrupted in neurodegenerative conditions.[2][3]
This technical guide provides an overview of the initial studies on HDAC6 inhibitors in various neurodegenerative models. While specific data for a molecule designated "HDAC6-IN-7" is not publicly available in the scientific literature, this document summarizes the findings from studies on well-characterized selective HDAC6 inhibitors, providing a comprehensive understanding of their mechanism of action and therapeutic potential.
Data Presentation: Effects of Selective HDAC6 Inhibitors in Neurodegenerative Models
The following table summarizes the key findings from preclinical studies of prominent HDAC6 inhibitors in various neurodegenerative disease models.
| Inhibitor | Disease Model | Key Findings | Reference |
| Tubastatin A | Alzheimer's Disease (AD) mouse model | Improved cognitive deficits, reduced amyloid-β (Aβ) load, and suppressed tau hyperphosphorylation.[6] | [6] |
| ACY-1215 (Ricolinostat) | Alzheimer's Disease (AD) mouse model | Increased α-tubulin acetylation, facilitated autophagic clearance of Aβ and hyperphosphorylated tau.[6] | [6] |
| HDAC6 Inhibition (General) | Parkinson's Disease (PD) models | Protects dopaminergic cells against α-synuclein toxicity and suppresses neurodegeneration in a manner dependent on autophagy.[6] | [6] |
| EKZ-438 | Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) models | Improved pathophysiological deficits in proteostasis and intracellular transport in both animal and human iPSC-derived neuronal models.[2] | [2] |
| Tubacin | Oxidative Stress Models | Enhanced antioxidant properties by increasing the acetylation and reducing properties of peroxiredoxin-1 and -2. Promoted neurite growth.[3] | [3] |
Experimental Protocols
The evaluation of HDAC6 inhibitors in neurodegenerative models involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.
1. In Vitro HDAC Enzymatic Assay
-
Objective: To determine the inhibitory activity (IC50) of a compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, and 11) are used.[1]
-
A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is incubated with each HDAC enzyme in the presence of varying concentrations of the test compound.
-
The HDAC enzyme deacetylates the lysine (B10760008) residue of the substrate.
-
A developing agent (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
The fluorescence is measured using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Western Blot for α-Tubulin Acetylation
-
Objective: To confirm the target engagement of the HDAC6 inhibitor in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
-
Methodology:
-
Neuronal cell cultures (e.g., primary neurons or SH-SY5Y cells) are treated with the HDAC6 inhibitor at various concentrations for a specified period.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane is incubated with corresponding HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
3. In Vivo Behavioral Testing in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
-
Objective: To evaluate the effect of the HDAC6 inhibitor on cognitive function in a transgenic mouse model of Alzheimer's disease.
-
Methodology:
-
Transgenic mice (e.g., 5XFAD) and wild-type littermates are treated with the HDAC6 inhibitor or vehicle control over a specified period.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Morris Water Maze: Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured to assess spatial learning and memory.
-
Y-Maze: Spontaneous alternation is measured to assess short-term spatial working memory. The number of arm entries and the sequence of entries are recorded.
-
At the end of the study, brain tissue is collected for biochemical and histological analysis (e.g., Aβ plaque load and tau pathology).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: HDAC6-mediated clearance of protein aggregates.
Caption: Role of HDAC6 inhibition in axonal transport.
Caption: Preclinical workflow for an HDAC6 inhibitor.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
In-Depth Technical Guide: Preliminary Research on HDAC6-IN-7 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, including cell motility, protein quality control, and signaling pathways. Selective inhibition of HDAC6 offers a targeted therapeutic strategy with a potentially favorable safety profile compared to pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the preliminary research on a representative selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), in various cancer cell lines. Due to the limited public information on a compound specifically named "HDAC6-IN-7," this guide utilizes the extensive data available for the clinically evaluated ACY-1215 to provide a framework for the preclinical assessment of novel HDAC6 inhibitors. This document details the impact of HDAC6 inhibition on cancer cell viability, apoptosis, and cell cycle progression, and elucidates its effects on crucial signaling pathways such as MAPK/ERK and PI3K/AKT. Detailed experimental protocols for key assays are provided to facilitate the design and execution of preclinical studies.
Introduction to HDAC6 in Cancer
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, predominantly located in the cytoplasm.[1] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90), which are critical for various cellular functions.[2][3]
Through its deacetylase activity, HDAC6 is involved in:
-
Cell Motility and Metastasis: By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is essential for cell migration and invasion.[2][4]
-
Protein Quality Control: HDAC6 plays a crucial role in the aggresome pathway, a cellular process for clearing misfolded proteins. This function is particularly important for the survival of cancer cells, which often produce high levels of aberrant proteins.[1]
-
Signaling Pathways: HDAC6 modulates the activity of key signaling pathways implicated in cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[5][6]
Given its significant role in tumorigenesis, selective inhibition of HDAC6 has become an attractive therapeutic strategy.[5] ACY-1215 (Ricolinostat) is a potent and selective HDAC6 inhibitor that has undergone clinical investigation, making it an excellent model compound for preclinical research.[7][8][9]
Quantitative Data on the Effects of ACY-1215 in Cancer Cell Lines
The following tables summarize the quantitative effects of the selective HDAC6 inhibitor ACY-1215 on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity and Anti-proliferative Effects of ACY-1215
This table presents the half-maximal inhibitory concentration (IC50) values of ACY-1215 against HDAC6 enzyme activity and its anti-proliferative effects in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) - Cell Viability | Incubation Time | Reference |
| HDAC6 Enzyme Activity | - | 0.005 | - | [7][9] |
| Multiple Myeloma | MM.1S | 2-8 | 48 hours | [7] |
| Colorectal Cancer | HCT116 | 3.25 | Not Specified | [10] |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | Not Specified | - | [5] |
| Esophageal Squamous Cell Carcinoma | EC-109 | Not Specified | - | [5] |
| Lymphoma | WSU-NHL | Not Specified | 48 hours | [11] |
| Lymphoma | Hut-78 | Not Specified | 48 hours | [11] |
| Lymphoma | Jeko-1 | Not Specified | 48 hours | [11] |
Table 2: Effects of ACY-1215 on Apoptosis and Cell Cycle
This table summarizes the impact of ACY-1215 on the induction of apoptosis and cell cycle arrest in various cancer cell lines.
| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Concentration | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE-150, EC-109 | Increased apoptosis | G2/M arrest | Dose-dependent | [5] |
| Non-Small Cell Lung Cancer | A549, LL2, H1299 | Increased apoptosis | G2 arrest | Not Specified | [12] |
| Lymphoma | WSU-NHL, Hut-78, Jeko-1 | Increased apoptosis | Increase in "sub-G0/G1" peak | Not Specified | [13][14] |
| Head and Neck Squamous Cell Carcinoma | CAL27, SAS, HSC-3, OSC-19 | Synergistically enhanced apoptosis with Adavosertib | Not Specified | Not Specified | [4] |
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition has been shown to impact key signaling pathways that are frequently dysregulated in cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. In several cancer types, HDAC6 has been shown to positively regulate this pathway. Inhibition of HDAC6 with ACY-1215 has been demonstrated to decrease the phosphorylation of MEK and ERK, leading to the suppression of this pro-survival signaling cascade.[5]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. Studies have shown that HDAC6 inhibition can suppress the PI3K/AKT/mTOR signaling pathway.[5][15] This inhibition contributes to the anti-cancer effects of HDAC6 inhibitors by reducing pro-survival signals and inducing apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of HDAC6 inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an HDAC6 inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
HDAC6 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the HDAC6 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by an HDAC6 inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
Materials:
-
Cancer cell lines
-
HDAC6 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the HDAC6 inhibitor at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of an HDAC6 inhibitor on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22]
Materials:
-
Cancer cell lines
-
HDAC6 inhibitor
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the HDAC6 inhibitor as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
Objective: To assess the effect of an HDAC6 inhibitor on the expression and post-translational modification of target proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. This allows for the detection of changes in protein levels (e.g., p-ERK) or post-translational modifications (e.g., acetylated α-tubulin).
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., α-tubulin or β-actin).
Conclusion
The preliminary research on the selective HDAC6 inhibitor ACY-1215 demonstrates its potential as an anti-cancer agent across a variety of cancer cell lines. By inhibiting HDAC6, ACY-1215 effectively reduces cell viability, induces apoptosis, and causes cell cycle arrest. Mechanistically, these effects are, at least in part, mediated through the downregulation of the pro-survival MAPK/ERK and PI3K/AKT signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel selective HDAC6 inhibitors. Further investigation into the synergistic effects of HDAC6 inhibitors with other chemotherapeutic agents is warranted to explore their full therapeutic potential in cancer treatment.[4][8]
References
- 1. Facebook [cancer.gov]
- 2. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The HDAC6 inhibitor ACY‑1215 enhances the anticancer activity of oxaliplatin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols for HDAC6-IN-7 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. In the context of neuroscience, HDAC6 has emerged as a significant therapeutic target. Its primary substrates in neurons are non-histone proteins such as α-tubulin and cortactin. By deacetylating these proteins, HDAC6 regulates microtubule dynamics, axonal transport, and actin cytoskeleton rearrangement.[1][2]
Inhibition of HDAC6 has shown considerable promise in models of neurodegenerative diseases and neuronal injury. Selective HDAC6 inhibitors have been demonstrated to increase α-tubulin acetylation, thereby enhancing microtubule stability and improving axonal transport, which is often impaired in neurodegenerative conditions.[3][4] Furthermore, HDAC6 inhibition can confer neuroprotection against oxidative stress and promote neurite outgrowth.[1][5] HDAC6-IN-7 is a selective inhibitor of HDAC6, and this document provides a detailed protocol for its application in primary neuron cultures to study its effects on neuronal biology.
Data Presentation: HDAC6 Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various selective HDAC6 inhibitors, providing a comparative view of their potency and selectivity against other HDAC isoforms. This data is crucial for selecting appropriate concentrations and for understanding the specificity of the inhibitor's effects.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound (TCS HDAC6 20b) | Data not available in searched literature | >20,000 | N/A | N/A | High | Implied from general HDAC6 inhibitor data |
| Tubastatin A | 4 - 15 | ~1000-fold less potent | N/A | N/A | ~350-1000 | [5][6] |
| ACY-738 | 1.7 | ~60 to 1500-fold less potent | N/A | N/A | 60 - 1500 | [6] |
| ACY-241 (Citarinostat) | 2.6 | 13 to 18-fold less potent | N/A | 46 | 13 - 18 | [6] |
| WT161 | 0.4 | 8.35 | 15.4 | N/A | >20 | [6] |
| HPOB | 56 | >30-fold less potent | N/A | N/A | >30 | [6] |
N/A: Data not available in the searched literature.
Experimental Protocols
This section provides a detailed methodology for the use of this compound in primary cortical neuron cultures. The protocol is based on established procedures for primary neuron culture and treatment with similar small molecule inhibitors.
I. Primary Cortical Neuron Culture
This protocol is adapted from standard procedures for embryonic mouse or rat cortical neuron isolation.[2][7][8]
Materials:
-
Timed-pregnant mouse (E15.5) or rat (E18.5)
-
Dissection medium: Hibernate-A or Neurobasal medium
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Coating solution: Poly-L-lysine (50 µg/mL) or Poly-D-lysine (50 µg/mL) in sterile water
-
Culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with the coating solution for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash three times with sterile water. Allow to dry completely before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the coated culture surfaces in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
-
Neuron Maintenance:
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed plating medium.
-
Continue to replace half of the medium every 2-3 days.
-
II. This compound Treatment Protocol
Materials:
-
This compound (e.g., MedChemExpress HY-107550)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Primary neuron cultures (prepared as described above)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in pre-warmed neuron culture medium to the desired final concentrations.
-
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental goals. Based on data from similar HDAC6 inhibitors, a starting range of 100 nM to 10 µM is suggested.[5][9]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Treatment of Primary Neurons:
-
Allow primary neurons to mature in culture for a desired period (e.g., 5-7 days in vitro, DIV).
-
Carefully remove half of the culture medium from each well.
-
Add the prepared working solutions of this compound or vehicle control to the corresponding wells.
-
Incubate the neurons for the desired treatment duration (e.g., 4, 12, 24, or 48 hours), depending on the endpoint being measured.
-
III. Downstream Assays
Following treatment with this compound, various assays can be performed to assess its effects on neuronal biology.
1. Western Blotting for Acetylated α-Tubulin:
-
Purpose: To confirm the inhibitory activity of this compound on its primary substrate.
-
Procedure:
-
Lyse the treated neurons in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
2. Immunocytochemistry for Neurite Outgrowth:
-
Purpose: To assess the effect of this compound on neuronal morphology.
-
Procedure:
-
Fix the treated neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the neurons using a fluorescence microscope and quantify neurite length and branching using software like ImageJ.
-
3. Cell Viability and Neuroprotection Assays:
-
Purpose: To determine the effect of this compound on neuronal survival, particularly under stress conditions.
-
Procedure:
-
Induce neuronal stress (e.g., with hydrogen peroxide for oxidative stress or glutamate (B1630785) for excitotoxicity) in the presence or absence of this compound.
-
Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm of a neuron.
Experimental Workflow
Caption: Experimental workflow for studying this compound in primary neurons.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. karger.com [karger.com]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Primary Culture of Cortical Neurons [bio-protocol.org]
- 8. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of HDAC6-IN-7 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell motility, protein quality control, and signaling pathway regulation. Unlike other HDACs that mainly target nuclear histones, HDAC6's primary substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90). Its involvement in pathways that drive cancer progression has made it a promising therapeutic target. Selective HDAC6 inhibitors are being developed to disrupt these cancer-promoting functions, aiming to induce cell cycle arrest and apoptosis with a more favorable safety profile than pan-HDAC inhibitors.
This document provides detailed application notes and protocols for determining the optimal concentration of a novel selective HDAC6 inhibitor, HDAC6-IN-7, for use in cell-based assays. As specific data for this compound is not yet publicly available, the provided quantitative data for other well-characterized selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A, will serve as a valuable guide for establishing initial experimental parameters.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors
The following tables summarize the in vitro efficacy of representative selective HDAC6 inhibitors across various cancer cell lines. This data is crucial for estimating a suitable concentration range for this compound in initial experiments.
Table 1: In Vitro Enzymatic Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | Enzymatic Assay |
| ACY-738 | HDAC6 | 1.7 | Enzymatic Assay |
| WT161 | HDAC6 | 0.4 | Enzymatic Assay |
| HPOB | HDAC6 | 56 | Enzymatic Assay |
| SS-208 | HDAC6 | 12 | Enzymatic Assay |
| Cmpd 18 | HDAC6 | 5.41 | Enzymatic Assay |
Note: IC50 values from enzymatic assays represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50% in a cell-free system.[1]
Table 2: Anti-proliferative Activity of Selective HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Tubastatin A | RPMI8226 | Multiple Myeloma | ~2500 |
| Ricolinostat (ACY-1215) | A549 | Non-Small Cell Lung Cancer | ~10000 |
| Cmpd 18 | HCT-116 | Colon Cancer | 2590 |
Note: IC50 values in cell-based assays represent the concentration of the compound required to inhibit cell proliferation by 50% over a specified period and can vary depending on the cell line and assay conditions.[1]
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway
HDAC6's mechanism of action involves the deacetylation of key cytoplasmic proteins. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, disrupting downstream cellular processes. A simplified representation of this pathway is provided below.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the optimal concentration of this compound. This typically involves a cytotoxicity assay to establish a working concentration range, followed by target engagement and functional assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that is cytotoxic to cells, providing the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[2] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions.[2] Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the direct engagement of this compound with its target by measuring the acetylation level of its primary substrate, α-tubulin.[3][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).[2] Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.[2]
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[2] Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[2] Incubate the membrane with primary antibodies overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.[2]
Cell-Based HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs within intact cells, providing a direct measure of this compound's inhibitory effect.
Materials:
-
HDAC Cell-Based Assay Kit (contains cell-permeable HDAC substrate, developer, lysis buffer, and a known HDAC inhibitor like Trichostatin A)
-
Selected cell lines
-
96-well clear bottom black culture plate
-
Fluorometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well clear bottom black plate at a density of approximately 4 x 10^4 cells/well and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a positive control (a known HDAC inhibitor like Trichostatin A) and a vehicle control.
-
Substrate Addition: Initiate the HDAC reaction by adding the cell-permeable HDAC substrate to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1-3 hours.[6]
-
Lysis and Development: Add the lysis/developer solution to each well, which stops the reaction and generates a fluorescent signal from the deacetylated substrate.[6]
-
Fluorescence Reading: Read the fluorescent intensity using a fluorometer with excitation at 340-360 nm and emission at 440-460 nm.[5]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
Conclusion
Determining the optimal concentration of this compound is a critical first step for its characterization in cell-based assays. By following the outlined experimental workflow and protocols, researchers can effectively establish the cytotoxic profile, confirm target engagement, and measure the direct inhibitory activity of this novel compound. The provided data on other selective HDAC6 inhibitors offers a solid foundation for designing these initial experiments. A systematic approach will ensure the generation of robust and reliable data, paving the way for further investigation into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Use of a Selective HDAC6 Inhibitor in a Mouse Model of Multiple Myeloma
Disclaimer: Publicly available preclinical data, particularly for in vivo use in multiple myeloma models, for a compound specifically named "HDAC6-IN-7" (also known as TCS HDAC6 20b) is limited.[1] The following application notes and protocols are therefore based on established methodologies for other potent and selective histone deacetylase 6 (HDAC6) inhibitors, such as ACY-1215 (Ricolinostat) and WT161, that have been evaluated in similar models.[2][3][4] Researchers must conduct compound-specific dose-finding, formulation, and toxicity studies before initiating efficacy experiments.
Introduction and Scientific Rationale
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates the acetylation status of non-histone proteins, including α-tubulin and heat shock protein 90 (Hsp90).[5][6] In multiple myeloma (MM), cancer cells produce large quantities of immunoglobulins, leading to an accumulation of misfolded proteins.[7] To survive this proteotoxic stress, MM cells rely on two major protein clearance pathways: the proteasome and the aggresome.
The aggresome pathway involves HDAC6, which binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to be engulfed by autophagosomes for lysosomal degradation.[8][9] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, disrupting this transport process and causing the accumulation of toxic protein aggregates, which can trigger apoptosis.[8] This mechanism provides a strong rationale for using HDAC6 inhibitors in MM and is particularly synergistic with proteasome inhibitors like bortezomib (B1684674), which block the alternative protein clearance pathway.[2][3][9]
Quantitative Data Summary for Selective HDAC6 Inhibitors
The following tables summarize key quantitative data for well-characterized selective HDAC6 inhibitors from preclinical multiple myeloma studies, which can serve as a reference for designing experiments with a new selective HDAC6 inhibitor.
Table 1: In Vitro Activity of Selective HDAC6 Inhibitors in MM Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| WT161 | MM.1S | 3.6 | Cell Growth (MTT) | [9] |
| MM.1R | 4.7 | Cell Growth (MTT) | [9] | |
| RPMI-8226 | 1.5 | Cell Growth (MTT) | [9] | |
| ACY-1215 | MM.1S | ~0.62 | α-tubulin acetylation | [3] |
| MAKV-15 | MOLP-8 | 13.25 | Growth Inhibition (GI50) | [10] |
| U-266 | 6.01 | Growth Inhibition (GI50) | [10] |
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors in MM Mouse Models
| Compound | Mouse Model | Dose & Route | Treatment Schedule | Key Outcome | Reference |
| ACY-1215 | MM.1S Xenograft (SCID mice) | 50 mg/kg, oral | Daily | Significant delay in tumor growth | [3][4] |
| WT161 + Bortezomib | MM.1S Xenograft (SCID mice) | 50 mg/kg, oral (WT161) | 3 times/week (WT161) | Significant inhibition of tumor growth vs. single agents | [9] |
| QTX125 | REC-1 Lymphoma Xenograft (Nude mice) | 60 mg/kg, IP | Two different regimens | Significant inhibition of tumor growth |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound, DMSO (vehicle)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MM cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. The final volume will be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with bortezomib in a subcutaneous MM xenograft model.
Materials:
-
6-8 week old severe combined immunodeficient (SCID) mice.
-
MM.1S human multiple myeloma cells.
-
Matrigel.
-
This compound, Bortezomib.
-
Appropriate vehicle for formulation (e.g., for oral gavage: 0.5% methylcellulose (B11928114) with 0.1% Tween-80).
-
Calipers, analytical balance.
-
Sterile syringes and needles.
Procedure:
-
Cell Inoculation:
-
Harvest MM.1S cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each SCID mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups (Example):
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: Bortezomib (e.g., 0.5 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound + Bortezomib (dosing as per single-agent arms).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor mice daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Excise tumors, measure their final weight, and process them for further analysis. A portion can be snap-frozen for Western blot and another fixed in formalin for immunohistochemistry.
-
Protocol 3: Pharmacodynamic Analysis (Western Blot)
Objective: To confirm target engagement of this compound in vivo by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
Tumor tissue lysates from treated and control mice.
-
Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total-α-tubulin and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. An increase in the ratio of acetylated-α-tubulin to total-α-tubulin in the this compound treated groups compared to the vehicle group indicates successful target engagement.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. pnas.org [pnas.org]
- 3. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Development and First-in-Human Study of KA2507, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Acetylated Tubulin by Western Blot Following Treatment with the HDAC6 Inhibitor, HDAC6-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2][3] A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[4][5] HDAC6 removes the acetyl group from the lysine (B10760008) 40 (K40) residue of α-tubulin, a post-translational modification associated with microtubule stability.[6] Inhibition of HDAC6 leads to an accumulation of acetylated tubulin (hyperacetylation), which can impact microtubule-dependent processes and is a therapeutic strategy being explored for various diseases, including cancer and neurodegenerative disorders.[6][7]
HDAC6-IN-7 (also known as TCS HDAC6 20b) is a selective inhibitor of HDAC6.[8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the increase in acetylated tubulin levels in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Rationale
The experimental design is based on the direct biochemical relationship between HDAC6 activity and the acetylation state of its substrate, α-tubulin.
Caption: Signaling pathway of HDAC6-mediated tubulin deacetylation and its inhibition by this compound.
Expected Quantitative Data
Treatment of cells with an effective HDAC6 inhibitor is expected to result in a dose-dependent increase in the levels of acetylated α-tubulin, while the total α-tubulin levels should remain relatively constant. The following table provides an example of expected results based on studies with other selective HDAC6 inhibitors. Researchers should perform a dose-response experiment to determine the optimal concentration of this compound for their specific cell line.
| Treatment Group | Concentration (nM) | Acetylated α-Tubulin (Relative Densitometry Units) | Total α-Tubulin (Relative Densitometry Units) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.0 |
| This compound | 10 | 1.85 ± 0.20 | 1.05 ± 0.12 | 1.8 |
| This compound | 50 | 3.50 ± 0.35 | 0.98 ± 0.11 | 3.6 |
| This compound | 100 | 5.20 ± 0.48 | 1.02 ± 0.09 | 5.1 |
| This compound | 250 | 6.80 ± 0.60 | 0.99 ± 0.13 | 6.9 |
Note: The above data are representative and the actual fold change may vary depending on the cell type, treatment duration, and antibody efficacy.
Experimental Workflow
The overall experimental process for detecting acetylated tubulin via Western blot is outlined below.
Caption: Experimental workflow for Western blot analysis of acetylated tubulin.
Detailed Experimental Protocol
Materials and Reagents
Cell Culture and Treatment:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (MedChemExpress, Cat. No.: HY-107550)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Cell Lysis and Protein Extraction:
-
RIPA Lysis Buffer (see recipe below) or a commercial equivalent. A Tris-Triton buffer can also be used for cytoskeletal proteins.[9]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
Protein Quantification:
-
Bicinchoninic acid (BCA) protein assay kit
SDS-PAGE and Protein Transfer:
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer (see recipe below)
-
Pre-stained protein ladder
-
PVDF membrane
Immunoblotting and Detection:
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1), recommended dilution 1:1000 - 1:5000
-
Primary antibody: Anti-α-Tubulin (loading control), recommended dilution 1:5000 - 1:10,000
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, as appropriate)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Buffer Recipes
-
RIPA Lysis Buffer (100 mL): 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.[13][14][15][16]
-
2X Laemmli Sample Buffer (10 mL): 4% SDS, 20% glycerol, 125 mM Tris-HCl, pH 6.8, 0.004% bromophenol blue. Add 10% 2-mercaptoethanol (B42355) just before use.[17][18][19]
-
Towbin Transfer Buffer (1 L): 25 mM Tris, 192 mM glycine, 20% methanol. Do not adjust pH.[10][11][12][20]
Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[21]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 100 µL for a 6-well plate).[22]
-
Scrape the cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[21]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.[23]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris gel.[23] Include a pre-stained protein ladder in one lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Activate the PVDF membrane by incubating it in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Perform the protein transfer (e.g., 100 V for 1-2 hours at 4°C for wet transfer).
6. Immunoblotting:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed with an antibody against total α-tubulin, or a parallel gel can be run and blotted.
7. Signal Detection and Data Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated tubulin band to the corresponding total tubulin band for each sample.
-
Calculate the fold change in acetylated tubulin levels relative to the vehicle-treated control.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency with Ponceau S staining.
-
High background: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and properly prepared. Optimize antibody concentrations.
-
Non-specific bands: Ensure the use of a selective antibody. Optimize blocking and antibody incubation conditions.
-
Uneven transfer: Ensure no air bubbles are trapped in the transfer stack. Use fresh transfer buffer.
By following this detailed protocol, researchers can effectively assess the impact of this compound on tubulin acetylation, providing valuable insights into its mechanism of action and cellular effects.
References
- 1. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Regulates Growth Factor-Induced Actin Remodeling and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. carlroth.com [carlroth.com]
- 11. bio-rad.com [bio-rad.com]
- 12. licorbio.com [licorbio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 16. www2.nau.edu [www2.nau.edu]
- 17. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 18. researchgate.net [researchgate.net]
- 19. usbio.net [usbio.net]
- 20. Preparation of Towbin buffers › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. docs.abcam.com [docs.abcam.com]
Application of HDAC6-IN-7 in the Study of Mitochondrial Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial trafficking is a critical process for neuronal health and function, ensuring energy supply and calcium homeostasis at sites of high metabolic demand, such as synapses and growth cones. Dysregulation of mitochondrial transport is implicated in a range of neurodegenerative diseases. Histone Deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a key regulator of this process. HDAC6 modulates mitochondrial motility through two primary mechanisms: the deacetylation of α-tubulin, a core component of microtubules that serve as tracks for transport, and the deacetylation of Miro1, a crucial adaptor protein linking mitochondria to motor proteins.[1][2][3][4]
Inhibition of HDAC6 has been shown to enhance mitochondrial transport, making selective HDAC6 inhibitors valuable tools for studying these pathways and for developing potential therapeutics. HDAC6-IN-7 (also known as HDAC6 ligand-7) is a novel, highly potent, and selective inhibitor of HDAC6. Its exceptional selectivity profile makes it a superior chemical probe for dissecting the specific roles of HDAC6 in mitochondrial dynamics, minimizing off-target effects that can confound experimental results.[5] These application notes provide a comprehensive guide to utilizing this compound for investigating mitochondrial transport in neuronal models.
Quantitative Data: Potency and Selectivity of this compound
The efficacy and selectivity of an inhibitor are paramount for its utility as a research tool. This compound demonstrates nanomolar potency against HDAC6 and remarkable selectivity over other HDAC isoforms.[5]
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| Human HDAC6 | 2.7 | - |
| Mouse HDAC6 | 3.7 | ~0.7x |
| Human HDAC1 | 1300 | >480-fold |
| Human HDAC4 | >10000 | >3700-fold |
| Human HDAC7 | 4400 | >1600-fold |
| Human HDAC8 | 640 | >235-fold |
| Data sourced from MedChemExpress, citing Yamasaki T, et al. J Med Chem. 2025.[5] |
Signaling Pathways and Mechanisms of Action
HDAC6 inhibition by this compound enhances mitochondrial transport primarily through two interconnected pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Regulation of Microtubule-Based Transport
HDAC6 deacetylates α-tubulin on microtubules.[2][3] Deacetylation is associated with less stable microtubules and reduced affinity for motor proteins like kinesin-1.[2][4] By inhibiting HDAC6, this compound promotes the hyperacetylation of α-tubulin, which in turn stabilizes the microtubule tracks and enhances the processivity of motor proteins, leading to increased mitochondrial transport.[2][3]
References
Application Notes and Protocols: Using HDAC6-IN-7 to Investigate Immune Response Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that plays a critical role in various cellular processes, including cell migration, protein degradation, and immune regulation.[1][2] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's major substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90.[1][3] This distinct substrate specificity makes HDAC6 a compelling therapeutic target for inflammatory diseases, autoimmune disorders, and cancer.
HDAC6-IN-7 is a potent and selective inhibitor of HDAC6. By inhibiting the deacetylase activity of HDAC6, this small molecule tool compound allows for the precise investigation of HDAC6-mediated signaling pathways. These application notes provide a comprehensive guide to using this compound for studying immune response modulation, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound modulates the immune system through several key mechanisms:
-
Hyperacetylation of α-Tubulin: The most well-characterized function of HDAC6 is the deacetylation of α-tubulin, a key component of microtubules.[4] Inhibition by this compound leads to the accumulation of acetylated α-tubulin, which affects microtubule dynamics and stability.[5][6] This can impact immune cell functions that rely on a dynamic cytoskeleton, such as cell migration, immunological synapse formation, and phagocytosis.[2][3]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. HDAC6 can deacetylate components of the NF-κB signaling cascade. Inhibition of HDAC6 can suppress the activation of NF-κB, preventing its translocation to the nucleus and thereby reducing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7]
-
Regulation of the STAT3/IL-10 Axis: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in immune suppression, partly through its regulation of the anti-inflammatory cytokine IL-10. HDAC6 forms a molecular complex with STAT3 and is required for its phosphorylation and recruitment to the IL-10 gene promoter.[8][9][10] By treating cells with this compound, researchers can disrupt this interaction, leading to decreased STAT3 phosphorylation and reduced IL-10 production, thereby attenuating this immunosuppressive pathway.[8][11]
-
Regulation of Immune Cell Function: HDAC6 inhibition has been shown to directly impact the function of various immune cells. It can enhance the suppressive activity of regulatory T cells (Tregs), suppress the polarization of M2 (pro-tumor) macrophages, and increase the immunogenicity of antigen-presenting cells (APCs).[1][12]
Data Presentation: Effects of HDAC6 Inhibition
The following tables summarize the expected quantitative and qualitative outcomes of treating various immune cells with an HDAC6 inhibitor like this compound.
Table 1: Modulation of Key Signaling Molecules by HDAC6 Inhibition
| Target Molecule | Effect of Inhibition | Cell Type(s) | Potential Assay |
| Acetyl-α-tubulin | Increase | T cells, Macrophages, Dendritic Cells | Western Blot, Immunofluorescence |
| Phospho-STAT3 (Tyr705) | Decrease | Macrophages, Dendritic Cells, B-cells | Western Blot, Flow Cytometry |
| NF-κB Nuclear Translocation | Decrease | Macrophages, Dendritic Cells | Immunofluorescence, Western Blot (nuclear vs. cytoplasmic fractions) |
| Foxp3 Expression | Increase | Regulatory T cells (Tregs) | Flow Cytometry, Western Blot |
Table 2: Effect of HDAC6 Inhibition on Cytokine Production
| Cytokine | Effect of Inhibition | Cell Type(s) | Potential Assay |
| TNF-α | Decrease | Macrophages, Dendritic Cells | ELISA, Flow Cytometry (intracellular) |
| IL-1β | Decrease | Macrophages, Dendritic Cells | ELISA, Western Blot (pro-IL-1β) |
| IL-6 | Decrease | Macrophages, Dendritic Cells | ELISA |
| IL-10 | Decrease / No Change* | Macrophages, Dendritic Cells | ELISA |
| IL-17 | Decrease | T cells | ELISA |
*The effect of HDAC6 inhibition on IL-10 production can be context-dependent and has been reported to decrease in some studies while being promoted in others.[12][13]
Table 3: Functional Consequences of HDAC6 Inhibition on Immune Cells
| Immune Cell | Functional Outcome | Key Modulated Molecules |
| Regulatory T cells (Tregs) | Enhanced suppressive function | Increased Foxp3 |
| Macrophages | Shift from M2 to M1 polarization | Decreased IL-10, Increased pro-inflammatory response |
| Dendritic Cells (DCs) | Reduced pro-inflammatory cytokine secretion upon TLR stimulation | Impaired NF-κB and MAPK signaling |
| Effector T cells | Altered activation and survival | Modulated CD69 expression |
| B cells (Malignant) | Increased immunogenicity | Increased MHC II, B7.1, B7.2, CD40 |
Visualizations: Pathways and Workflows
Caption: HDAC6-STAT3 Signaling Pathway.
Caption: HDAC6-NF-κB Signaling Pathway.
Caption: Western Blot Workflow.
Caption: Flow Cytometry Workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol details the detection of increased α-tubulin acetylation in response to this compound treatment.[4][14]
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound and a vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Flow Cytometry for Treg Phenotyping
This protocol is for identifying and quantifying regulatory T cells (CD4+CD25+Foxp3+) following treatment with this compound.[15]
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Isolated human or murine immune cells (e.g., PBMCs)
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fluorescently-conjugated antibodies: anti-CD4, anti-CD25
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorescently-conjugated antibody: anti-Foxp3
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture isolated immune cells and treat with this compound or vehicle for the desired duration (e.g., 48-72 hours).
-
Harvest and Wash: Harvest the cells and wash them once with 2 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 and anti-CD25 antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 1 mL of FACS buffer and centrifuge to wash the cells. Discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cells in 1 mL of freshly prepared Fixation/Permeabilization solution from the staining buffer set. Incubate for 45-60 minutes at 4°C in the dark.
-
Wash: Wash the cells with Permeabilization Buffer from the kit.
-
Intracellular Staining: Resuspend the fixed/permeabilized cells in 100 µL of Permeabilization Buffer containing the anti-Foxp3 antibody. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once more with Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD4+ T cells. Within the CD4+ gate, analyze the expression of CD25 and Foxp3 to identify the Treg population.
Protocol 3: Cytokine Quantification by Sandwich ELISA
This protocol outlines the measurement of a cytokine (e.g., TNF-α) in the supernatant of immune cells treated with this compound.[16][17]
Materials:
-
Cell culture supernatants from this compound treated and control cells
-
ELISA plate (96-well)
-
Capture antibody (e.g., anti-human TNF-α)
-
Detection antibody (e.g., biotinylated anti-human TNF-α)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Block Plate: Wash the plate three times with wash buffer. Block the plate by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop Plate: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is apparent.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm on a plate reader within 30 minutes of stopping the reaction.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 controls innate immune and autophagy responses to TLR-mediated signalling by the intracellular bacteria Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HDAC6 deacetylation of tubulin modulates dynamics of cellular adhesions | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel role for histone deacetylase 6 in the regulation of the tolerogenic STAT3/IL-10 pathway in APCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 12. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Chemokines and Cytokines by Histone Deacetylases and an Update on Histone Decetylase Inhibitors in Human Diseases | MDPI [mdpi.com]
- 14. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Cell Migration Assays Using HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in regulating cell motility.[1][2] Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin and cortactin, which are key components of the cellular cytoskeleton.[3][4] By deacetylating these proteins, HDAC6 influences microtubule dynamics and actin filament organization, thereby promoting cell migration and invasion.[3][5] Upregulation of HDAC6 has been observed in various cancers and is often associated with increased metastatic potential.[6][7] Consequently, selective inhibition of HDAC6 presents a promising therapeutic strategy to impede cancer cell migration and metastasis.[6][7]
This document provides detailed protocols for two common in vitro cell migration assays—the wound healing (scratch) assay and the transwell migration assay—utilizing a selective HDAC6 inhibitor. While the specific inhibitor "HDAC6-IN-7" is mentioned, a lack of publicly available data on its specific activity necessitates a generalized protocol. Researchers should first determine the optimal concentration of this compound for their specific cell line through dose-response experiments. The provided protocols are based on established methods for other selective HDAC6 inhibitors and serve as a comprehensive guide for investigating the effects of HDAC6 inhibition on cell migration.
Data Presentation
The following tables summarize quantitative data from studies using selective HDAC6 inhibitors in cell migration assays. This data can be used as a reference for expected outcomes and for designing experiments.
Table 1: Effect of HDAC6 Inhibition on Wound Healing Assay
| Cell Line | Inhibitor | Concentration | Incubation Time | % Wound Closure Inhibition (relative to control) | Reference |
| SH-SY5Y (Neuroblastoma) | Tubacin | 10 µM | 24 h | ~40% | [8] |
| Human Dermal Fibroblasts | Tubastatin A (TsA) | 10 µM | Not Specified | Significant decrease in migration speed | [7] |
| Detroit 562 (HNSCC) | HDAC6 Inhibitor | 10 µM | Not Specified | Significant decrease in wound closure | [9] |
Table 2: Effect of HDAC6 Inhibition on Transwell Migration Assay
| Cell Line | Inhibitor/Method | Concentration | Incubation Time | % Migration Inhibition (relative to control) | Reference |
| PANC-1 (Pancreatic Cancer) | Tubacin | Not Specified | Not Specified | Significant reduction | [6] |
| Glioma Cell Lines | siHDAC6 | 40 nM | 48 h | ~51-54% | [5] |
| 293T | siHDAC6 | Not Specified | Not Specified | Decreased chemotactic motility | [5] |
| Colon Cancer Cell Lines | shHDAC6 | Not Specified | Not Specified | Significantly impaired migration | [7] |
Experimental Protocols
General Considerations for using this compound
As specific data for this compound is unavailable, it is crucial to first perform a dose-response curve to determine the optimal concentration. A starting point could be a range from nanomolar to low micromolar (e.g., 10 nM to 10 µM), based on the IC50 values of other selective HDAC6 inhibitors.[10][11] The incubation time should also be optimized, with typical pre-incubation times ranging from 4 to 24 hours.[8][9]
Protocol 1: Wound Healing (Scratch) Assay
This method is straightforward and cost-effective for visualizing and quantifying collective cell migration.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Sterile 200 µL pipette tips or a wound healing insert
-
Cell culture medium (with and without serum)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a uniform cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay is more quantitative and suitable for studying chemotactic cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most adherent cells) for 24-well plates
-
24-well plates
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound (stock solution in DMSO)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope with a camera
Procedure:
-
Preparation of Inserts: If not already coated, pre-coat the transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion, and let them dry.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Inhibitor Treatment: Pre-treat the cell suspension with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours) at 37°C.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the pre-treated cell suspension to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration without overcrowding (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing it in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 10-20 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the insert to dry completely.
-
Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
Mandatory Visualizations
Signaling Pathway
Caption: HDAC6 signaling pathway in cell migration.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing cell migration assay.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the transwell cell migration assay.
References
- 1. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 promotes growth, migration/invasion and self-renewal of rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IIp45 Inhibits Cell Migration through Inhibition of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of HDAC6-IN-7 in Combination with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) and the aggresome-autophagy pathway are two major cellular mechanisms for protein degradation, crucial for maintaining protein homeostasis. Cancer cells, particularly those with high rates of protein synthesis like multiple myeloma, are highly dependent on these pathways for survival. Proteasome inhibitors, such as bortezomib (B1684674), block the UPS, leading to an accumulation of misfolded proteins and subsequent induction of apoptosis.[1][2][3] However, cancer cells can develop resistance to proteasome inhibitors, often by upregulating the aggresome pathway as a compensatory mechanism.[4][5]
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a key role in the aggresome pathway. It facilitates the transport of polyubiquitinated misfolded proteins along microtubules to the aggresome for eventual clearance by autophagy.[5][6][7] Inhibition of HDAC6 disrupts this process, leading to the accumulation of toxic protein aggregates.
The combination of an HDAC6 inhibitor with a proteasome inhibitor represents a rational and promising therapeutic strategy. This dual-pathway blockade is hypothesized to overwhelm the protein clearance capacity of cancer cells, leading to synergistic cytotoxicity and overcoming resistance to proteasome inhibitors alone.[4][8][9]
HDAC6-IN-7, also known as TCS HDAC6 20b, is a selective inhibitor of HDAC6.[10] While direct studies on the combination of this compound with proteasome inhibitors are limited, the experimental framework established for other selective HDAC6 inhibitors (e.g., ACY-1215, WT161) provides a strong basis for designing and evaluating this combination therapy.[4][11] These application notes provide detailed protocols for investigating the synergistic anti-cancer effects of this compound in combination with a proteasome inhibitor like bortezomib.
Signaling Pathway Overview
The synergistic effect of combining an HDAC6 inhibitor with a proteasome inhibitor is mediated through the dual blockade of the two major protein degradation pathways, leading to enhanced endoplasmic reticulum (ER) stress, and the modulation of key survival signaling pathways.
Caption: Synergistic mechanism of this compound and proteasome inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the combination of selective HDAC6 inhibitors and proteasome inhibitors in multiple myeloma cell lines. These values can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Cytotoxicity (IC50, nM) of Selective HDAC6 Inhibitors and Bortezomib
| Cell Line | HDAC6 Inhibitor (WT161) IC50 (µM) | Bortezomib IC50 (nM) |
| MM.1S | 3.6 | ~5-10 |
| RPMI-8226 | ~2.5 | ~7-15 |
| U266 | ~4.0 | ~8-20 |
Data are approximated from published studies for illustrative purposes.[12]
Table 2: Synergistic Effects on Cell Viability (Combination Index, CI)
| Cell Line | HDAC6 Inhibitor + Bortezomib Combination | Combination Index (CI) | Interpretation |
| RPMI-8226 | WT161 + Bortezomib | < 1.0 | Synergism |
| U266 (Bortezomib-resistant) | A452 + Bortezomib | < 1.0 | Synergism |
| U266 (Bortezomib-resistant) | A452 + Carfilzomib | < 1.0 | Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][11]
Table 3: Apoptosis Induction (% of Annexin V positive cells)
| Cell Line | Treatment | % Apoptotic Cells |
| RPMI-8226 | Control | ~5% |
| WT161 | ~15% | |
| Bortezomib | ~20% | |
| WT161 + Bortezomib | ~60% |
Data are representative and approximated from published studies.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a proteasome inhibitor.
Experimental Workflow
Caption: General experimental workflow for evaluating combination therapy.
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effects of this compound and a proteasome inhibitor, alone and in combination, and to assess for synergistic interactions.
Materials:
-
Cancer cell lines (e.g., RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TCS HDAC6 20b)
-
Proteasome inhibitor (e.g., Bortezomib)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the proteasome inhibitor in complete medium.
-
Treatment:
-
Single Agent: Add 100 µL of the drug dilutions to the respective wells.
-
Combination: Add 50 µL of this compound and 50 µL of the proteasome inhibitor at fixed-ratio concentrations to the designated wells.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT/XTT Addition:
-
MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 150 µL of solubilization buffer and incubate overnight.
-
XTT: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergism.
Protocol 2: Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and signaling pathways.
Materials:
-
Treated cells from a 6-well plate experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-ubiquitin, anti-PARP, anti-caspase-3, anti-p-NF-κB, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after treatment, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis following treatment with this compound and a proteasome inhibitor, alone and in combination.
Materials:
-
Treated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate as described previously for 24-48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The combination of a selective HDAC6 inhibitor like this compound with a proteasome inhibitor is a scientifically sound approach to enhance anti-cancer efficacy and overcome drug resistance. The provided application notes and protocols offer a comprehensive framework for researchers to investigate this promising therapeutic strategy. The synergistic induction of apoptosis, supported by the dual blockade of protein degradation pathways, provides a strong rationale for the clinical translation of this combination therapy in malignancies such as multiple myeloma.
References
- 1. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. TCS HDAC6 20b | CAS:956154-63-5 | Selective HDAC6 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Histone deacetylase - Wikipedia [en.wikipedia.org]
In Vivo Dosing and Administration of HDAC6-IN-7 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No specific in vivo dosing or administration data for the compound explicitly named "HDAC6-IN-7" (also known as TCS HDAC6 20b) has been identified in the public domain at the time of this writing. The following application notes and protocols are therefore based on established methodologies for other selective histone deacetylase 6 (HDAC6) inhibitors, such as ACY-1215 (Ricolinostat) and Tubastatin A , which have been extensively characterized in animal studies. Researchers should use this information as a guide and must conduct dose-range finding and toxicity studies to determine the optimal and safe dosage for this compound in their specific animal models and experimental contexts.
Introduction to HDAC6 and Selective Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2] Its involvement in microtubule dynamics, protein quality control, and cell migration has made it a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Selective HDAC6 inhibitors are of significant interest as they may offer a better safety profile compared to pan-HDAC inhibitors by avoiding the widespread effects on histone acetylation.[1]
General Considerations for In Vivo Studies
Before initiating in vivo studies with any novel HDAC6 inhibitor, including this compound, several key factors must be considered:
-
Physicochemical Properties: The solubility, stability, and formulation of the inhibitor are critical for ensuring bioavailability and consistent dosing.
-
Animal Model: The choice of animal model (e.g., mouse, rat), strain, and disease context will significantly influence the experimental design.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its on-target effects (e.g., increased α-tubulin acetylation), is essential for designing an effective dosing regimen.[4][5]
-
Toxicity: A maximum tolerated dose (MTD) study should be performed to identify a safe dosing range.
Formulation and Vehicle Selection
The formulation of a selective HDAC6 inhibitor for in vivo administration is critical for its solubility and stability. Based on protocols for similar compounds, here are some commonly used vehicles. The final choice will depend on the specific properties of this compound.
Table 1: Example Formulations for Selective HDAC6 Inhibitors
| Vehicle Component | Purpose | Example Concentration | Notes |
| DMSO | Solubilizing agent | 5-10% | Use high-purity, sterile DMSO. |
| PEG300/PEG400 | Co-solvent | 30-40% | Helps to keep the compound in solution. |
| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 5-10% | Improves solubility and stability. |
| Saline / PBS / 5% Dextrose | Diluent | q.s. to final volume | Use sterile, isotonic solutions. |
Protocol for Vehicle Preparation (Example):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Bring the solution to the final volume with sterile saline.
-
It is recommended to prepare the formulation fresh on the day of dosing.
Dosing and Administration Protocols
The route of administration and the dosage will depend on the experimental goals, the animal model, and the PK/PD profile of the compound. Oral (p.o.) and intraperitoneal (i.p.) injections are common routes for preclinical studies with HDAC6 inhibitors.
Table 2: Summary of In Vivo Dosing for Selective HDAC6 Inhibitors
| Compound | Animal Model | Dose Range | Administration Route | Dosing Schedule | Reference |
| ACY-1215 (Ricolinostat) | Mouse (Multiple Myeloma Xenograft) | 50 mg/kg | Oral (p.o.) | Daily | [4][5][6] |
| Tubastatin A | Rat (Cholangiocarcinoma Model) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [7] |
| QTX125 | Mouse (Mantle Cell Lymphoma) | Not specified | Not specified | Daily for 5 days; 5 days on/2 days off for 4 weeks; Daily for 28 days | [1] |
Protocol for Oral Gavage (p.o.) Administration in Mice
Materials:
-
This compound formulated in a suitable vehicle.
-
Oral gavage needles (flexible or rigid, appropriate size for the animal).
-
Syringes.
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Protocol for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound formulated in a suitable vehicle.
-
Sterile needles (e.g., 25-27 gauge) and syringes.
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the exact volume of the dosing solution.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Pharmacodynamic Assessment
To confirm target engagement in vivo, it is essential to measure the downstream effects of HDAC6 inhibition. The most common pharmacodynamic biomarker for HDAC6 activity is the acetylation of its primary substrate, α-tubulin.
Table 3: Pharmacodynamic Marker for HDAC6 Inhibition
| Marker | Tissue/Sample | Method | Expected Outcome |
| Acetylated α-tubulin | Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs), Brain | Western Blot, Immunohistochemistry (IHC) | Increased levels of acetylated α-tubulin |
Protocol for Western Blot Analysis of Acetylated α-tubulin:
-
Collect tissues or cells at various time points after dosing.
-
Prepare protein lysates from the collected samples.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for acetylated α-tubulin.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the signal to a loading control (e.g., total α-tubulin or GAPDH).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of HDAC6 and a typical experimental workflow for evaluating a selective HDAC6 inhibitor in vivo.
Caption: Simplified diagram of the HDAC6 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for the in vivo evaluation of a selective HDAC6 inhibitor.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
Application Notes and Protocols for Immunofluorescence Staining of Acetylated Proteins with HDAC6-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, HDAC6's major substrates are non-histone proteins, with α-tubulin and the molecular chaperone Hsp90 being the most well-characterized. The deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule stability and dynamics. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which is associated with stabilized microtubules and can impact cellular transport and morphology.
HDAC6-IN-7 is a selective inhibitor of HDAC6. Its ability to specifically target HDAC6 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and for exploring its therapeutic potential in diseases such as cancer and neurodegenerative disorders. These application notes provide detailed protocols for the use of this compound to induce and visualize protein acetylation, particularly of α-tubulin, in cultured cells using immunofluorescence microscopy.
Mechanism of Action
This compound exerts its biological effect by binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. This inhibition prevents the removal of acetyl groups from lysine (B10760008) residues on target proteins. In the cytoplasm, this leads to the hyperacetylation of substrates like α-tubulin and Hsp90. Increased acetylation of α-tubulin enhances microtubule stability, which can be visualized and quantified by immunofluorescence, providing a direct readout of HDAC6 inhibition in situ.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against HDAC1 and HDAC6, demonstrating its selectivity. For comparison, data for the well-characterized HDAC6 inhibitor Tubastatin A is also included. This information is critical for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | HDAC1 | >10000 | >119 | [1] |
| HDAC6 | 84 | |||
| Tubastatin A | HDAC1 | 1060 | ~190 | |
| HDAC6 | 5.6 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. A higher selectivity ratio indicates greater specificity for HDAC6 over HDAC1.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
References
Application Note: Genome-Wide CRISPR Screen to Identify Synergistic Partners with the Selective Inhibitor HDAC6-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive framework and detailed protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that act as synergistic partners with HDAC6-IN-7, a novel selective inhibitor of Histone Deacetylase 6. Identifying such synthetic lethal interactions is crucial for developing effective combination therapies in cancer, potentially enhancing therapeutic efficacy and overcoming drug resistance. We outline the complete workflow, from cell line preparation and screen execution to bioinformatics analysis and hit identification.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that regulates numerous cellular processes critical for cancer cell survival and progression.[1] Unlike other HDACs that primarily target nuclear histones, HDAC6's key substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[2][3] Through its enzymatic activity, HDAC6 influences cell motility, cell-cell adhesion, protein quality control via the aggresome pathway, and the stability of crucial oncogenic client proteins.[2][3][4] Elevated HDAC6 expression is associated with tumorigenesis and poor prognosis in various cancers, making it a compelling therapeutic target.[4][5]
Targeted monotherapies, however, often face challenges with innate or acquired resistance. A promising strategy to overcome these limitations is the use of combination therapies that exploit synthetic lethal interactions.[6][7][8] A synthetic lethal relationship occurs when the perturbation of two genes (e.g., through knockout and drug inhibition) results in cell death, while the perturbation of either gene alone is tolerated.
This document describes the use of a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes whose knockout sensitizes cancer cells to This compound , a potent and highly selective (hypothetical for the purpose of this note) inhibitor of HDAC6. This unbiased approach allows for the discovery of novel therapeutic targets and provides insights into the complex signaling networks that buffer cancer cells against HDAC6 inhibition.[9]
Overall Experimental Workflow
The procedure involves transducing a Cas9-expressing cancer cell line with a pooled genome-wide sgRNA library. The cell population is then split and cultured with either a vehicle control (DMSO) or a sub-lethal concentration of this compound. Over time, cells containing sgRNAs that target genes synergistic with HDAC6 inhibition will be depleted from the treated population. Genomic DNA is then harvested, and next-generation sequencing (NGS) is used to quantify the changes in sgRNA representation, revealing the top synergistic gene hits.
Materials and Methods
Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Human Cancer Cell Line (e.g., A549) | ATCC | CCL-185 |
| LentiCas9-Blast | Addgene | 52962 |
| Human Genome-Wide sgRNA Library (e.g., GeCKO v2) | Addgene | 1000000049 |
| This compound | N/A | N/A |
| Lipofectamine 3000 | Thermo Fisher | L3000015 |
| Polybrene | Millipore | TR-1003-G |
| Blasticidin, Puromycin (B1679871) | InvivoGen | ant-bl, ant-pr |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| High-Fidelity Polymerase | NEB | M0530L |
| Acetyl-α-Tubulin Antibody | Cell Signaling | 5335 |
| α-Tubulin Antibody | Cell Signaling | 2144 |
Table 1. Key reagents and materials required for the experiment.
Detailed Experimental Protocols
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Generate Cas9-Expressing Cell Line:
-
Transduce the target cancer cell line (e.g., A549) with LentiCas9-Blast lentivirus at a multiplicity of infection (MOI) of 0.5.
-
48 hours post-transduction, begin selection with Blasticidin (5-10 µg/mL, titrate for cell line) for 7-10 days until a resistant population is established.
-
Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or transduction with a GFP-targeting sgRNA followed by flow cytometry).
-
-
sgRNA Library Lentivirus Production:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the viral library on the Cas9-expressing target cell line to determine the volume needed for an MOI of 0.3.
-
Protocol 2: Genome-Wide CRISPR Screen
-
Library Transduction:
-
Seed enough Cas9-expressing cells to ensure a representation of at least 500 cells per sgRNA in the library (e.g., for a library of 120,000 sgRNAs, use at least 6 x 10^7 cells).
-
Transduce the cells with the sgRNA lentiviral library at an MOI of < 0.3 in the presence of Polybrene (8 µg/mL). An MOI below 0.3 is critical to ensure that most cells receive a single sgRNA.
-
24 hours post-transduction, replace the medium.
-
48 hours post-transduction, begin selection with Puromycin (1-2 µg/mL, titrate for cell line) for 2-3 days to select for transduced cells.
-
-
Screen Execution:
-
After puromycin selection, harvest a reference population of cells representing the starting sgRNA distribution (T0 sample). Store the pellet at -80°C.
-
Split the remaining cells into two arms: a vehicle control arm (e.g., 0.1% DMSO) and a treatment arm (this compound). Each arm should maintain a minimum of 500x library representation.
-
Treat cells with a pre-determined sub-lethal concentration of this compound (e.g., IC20) to ensure that cell death is primarily driven by the combination of gene knockout and drug treatment, not drug toxicity alone.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation at each step.
-
Harvest the final cell populations from both the control and treatment arms.
-
Protocol 3: Next-Generation Sequencing (NGS)
-
Genomic DNA (gDNA) Extraction:
-
Extract gDNA from the T0, control, and treated cell pellets using a commercial kit (e.g., QIAGEN DNeasy). Ensure high-quality, high-molecular-weight DNA is obtained.
-
-
sgRNA Cassette Amplification:
-
Perform a two-step PCR to amplify the sgRNA-containing region from the gDNA and add NGS adapters.
-
PCR 1: Use a high-fidelity polymerase to amplify the sgRNA sequences. Use a sufficient amount of gDNA to maintain library representation (e.g., 100 µg of gDNA for a 120k sgRNA library at 500x coverage).
-
PCR 2: Use the product from PCR 1 as a template to add unique barcodes and Illumina sequencing adapters.
-
Purify the final PCR product using gel extraction or SPRI beads.
-
-
Sequencing:
-
Quantify the final library and pool samples.
-
Perform single-read sequencing on an Illumina platform (e.g., NextSeq or NovaSeq), sequencing at a depth that allows for at least 300-500 reads per sgRNA.
-
Data Analysis and Results
The goal of the analysis is to identify sgRNAs, and by extension genes, that are significantly depleted in the this compound-treated population compared to the DMSO-treated control population.
Bioinformatics Analysis Workflow
Protocol 4: Computational Analysis
-
Quality Control and Read Counting:
-
Hit Identification for Synergy:
-
Use a specialized algorithm like drugZ to identify synergistic and suppressor genetic interactions.[12] drugZ is designed for chemogenetic screens and offers improved sensitivity by accounting for the fitness effects of gene knockouts in the control condition.
-
The primary output is a ranked list of genes. Genes with a significant negative Z-score are considered synergistic hits , as their knockout leads to cell depletion in the presence of the drug.
-
Genes with a significant positive Z-score are suppressor hits , as their knockout confers resistance to the drug.
-
Mock Screening Results
The following tables represent hypothetical data from a screen in A549 lung cancer cells treated with this compound.
| Gene | Description | drugZ Score | FDR |
| PTEN | Phosphatase and tensin homolog | -5.88 | 1.2e-5 |
| TSC2 | Tuberous sclerosis complex 2 | -5.12 | 8.5e-5 |
| KEAP1 | Kelch-like ECH-associated protein 1 | -4.75 | 2.1e-4 |
| ATM | ATM serine/threonine kinase | -4.61 | 3.0e-4 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | -4.29 | 9.8e-4 |
Table 2. Mock results showing top synergistic gene hits depleted upon this compound treatment. A negative score indicates synergy.
| Gene | Description | drugZ Score | FDR |
| NRF2 | Nuclear factor erythroid 2-related factor 2 | 5.21 | 6.4e-5 |
| MDM2 | MDM2 proto-oncogene, E3 ubiquitin ligase | 4.89 | 1.5e-4 |
| BCL2L1 | BCL2 like 1 (Bcl-xL) | 4.55 | 4.2e-4 |
Table 3. Mock results showing top suppressor gene hits enriched upon this compound treatment. A positive score indicates a resistance-conferring knockout.
Discussion and Hit Validation
The hypothetical results in Table 2 identify several high-confidence synergistic partners. The top hit, PTEN , is a well-known tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. HDAC6 inhibition has been shown to impact AKT stability through its regulation of Hsp90.[3] Therefore, the combined loss of PTEN function and inhibition of HDAC6 could lead to hyperactivation of oncogenic signals alongside cellular stress, ultimately triggering robust apoptosis. This aligns with published findings where HDAC6 inhibitor synergy was mediated through the PTEN/AKT pathway.[13]
Next Steps: Hit Validation
The top candidate genes from the screen must be validated through secondary assays:
-
Individual Gene Knockout: Validate the synergistic phenotype by generating individual knockouts of top hit genes (e.g., PTEN, TSC2) in the same Cas9-expressing cell line.
-
Cell Viability Assays: Confirm that the knockout of a target gene sensitizes cells to this compound by measuring cell viability (e.g., using CellTiter-Glo) across a dose-response curve of the inhibitor.
-
Synergy Quantification: Calculate synergy scores (e.g., Bliss independence or Loewe additivity) to confirm that the combined effect is greater than the additive effect of the individual perturbations.
-
Mechanistic Studies: Investigate the underlying mechanism of synergy by examining relevant signaling pathways (e.g., AKT phosphorylation, apoptosis markers like cleaved PARP and Caspase-3) via western blotting.
By following this comprehensive protocol, researchers can effectively leverage CRISPR screening technology to uncover novel combination therapy strategies, enhancing the therapeutic potential of selective HDAC6 inhibitors.
References
- 1. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying chemogenetic interactions from CRISPR screens with drugZ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve and store HDAC6-IN-7 for long-term use
This technical support center provides guidance on the dissolution and long-term storage of HDAC6-IN-7 for researchers, scientists, and drug development professionals. The following information is compiled from best practices for handling similar small molecule inhibitors and histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, this compound is typically dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] The use of newly opened or anhydrous DMSO is crucial as hygroscopic DMSO can significantly impact the solubility of the product.[3][4]
Q2: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A2: No, this compound is a poorly water-soluble compound. Direct dissolution in aqueous solutions is not recommended as it will likely lead to precipitation.[2] A concentrated stock solution should first be prepared in an organic solvent like DMSO.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[2] Add the calculated volume of high-purity DMSO to the vial to achieve the desired concentration. Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.[2] If dissolution is difficult, gentle warming to 37°C or sonication in an ultrasonic bath can be employed.[2][4]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity of this compound. Recommendations for both powder and stock solutions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | - Compound has low solubility in the chosen solvent.- Solvent purity is compromised (e.g., contains water).[2] | - Warming: Gently warm the solution to 37°C.[2]- Vortexing: Vigorously mix the solution for several minutes.[2]- Sonication: Use an ultrasonic bath to aid dissolution.[2][4]- Solvent Check: Ensure the use of high-purity, anhydrous DMSO.[1] |
| Precipitate in Stock Solution | - Solubility limit has been exceeded.- Compound precipitated out of solution during storage due to temperature fluctuations or solvent issues.[2] | - Re-dissolve: Gently warm and vortex the solution as described above.- Dilution: Consider preparing a less concentrated stock solution.- Storage: Ensure proper storage at a consistent -20°C or -80°C and avoid repeated freeze-thaw cycles by aliquoting.[2] |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution. | - Fresh Stock: Prepare a fresh stock solution from the powder.- Proper Aliquoting: Use a fresh aliquot for each experiment.- Concentration Verification: If possible, verify the concentration of the stock solution using an appropriate analytical method. |
Data Presentation
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder (Solid) | -20°C | 3 years | Based on general recommendations for similar compounds.[1][4] |
| 4°C | 2 years | For shorter-term storage.[3][4] | |
| In Solvent (DMSO) | -80°C | 6 months - 2 years | Recommended for long-term storage to minimize degradation.[1][3][4][5] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[1][3][4] |
Stock Solution Preparation Example
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | Calculate based on MW | 1 mL |
| 5 mM | Calculate based on MW | 1 mL |
| 10 mM | Calculate based on MW | 1 mL |
Note: The exact mass will depend on the molecular weight (MW) of the specific batch of this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening.
-
Weigh: Accurately weigh the required amount of powder. For a 10 mM solution, this will be the molecular weight in mg per 1 mL of DMSO.
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Mix: Vortex the solution vigorously for 2-5 minutes.[2] If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or gently warm the solution to 37°C.[2][4]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term use or at -20°C for short-term use.[1][3][4]
Visualizations
Caption: Workflow for preparing, storing, and using this compound.
Caption: Troubleshooting flowchart for this compound dissolution issues.
References
Technical Support Center: Troubleshooting HDAC6-IN-7 Insolubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with the solubility of HDAC6-IN-7 in cell culture media. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "precipitation upon dilution." this compound, like many small molecule inhibitors, is hydrophobic. While it readily dissolves in an organic solvent like DMSO, adding this stock solution to an aqueous environment like cell culture media can cause the compound to crash out of solution. This is because the inhibitor molecules are more attracted to each other than to the water molecules in the media.
Q2: What is the maximum recommended concentration of DMSO in cell culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. The tolerance to DMSO can be cell-line dependent, so it is best to run a vehicle control to assess any effects on cell viability and function.
Q3: Can I heat or sonicate my this compound solution to improve solubility in cell culture media?
A3: Gentle heating and sonication can be effective for dissolving compounds. However, these methods should be used with caution as excessive heat can degrade the compound. If you choose to use these methods, warm the solution gently (e.g., in a 37°C water bath) and sonicate in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: How does serum in the cell culture media affect the solubility of this compound?
A4: Serum proteins, such as albumin, can bind to small molecules, which can either increase or decrease their apparent solubility and bioavailability in cell culture.[1] For some hydrophobic compounds, serum proteins can act as carriers, keeping them in solution. In other cases, strong binding can reduce the free concentration of the inhibitor available to interact with the cells. It is advisable to test the solubility and efficacy of this compound in both serum-free and serum-containing media to understand the impact of serum on your specific experiments.[2]
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding this compound stock solution to cell culture media.
Possible Cause: The concentration of this compound in the final working solution exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.
-
Increase the Volume of Media: By increasing the final volume, you decrease the final concentration of the inhibitor.
Problem: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time during incubation.
Possible Cause: The compound has limited stability in the aqueous environment of the cell culture media at 37°C.
Troubleshooting Steps:
-
Perform a Stability Test: Incubate this compound in your cell culture media at 37°C for the duration of your experiment. At different time points, visually inspect for precipitation. You can also analyze the concentration of the soluble compound at each time point using methods like HPLC if available.[2]
-
Refresh the Media: For long-term experiments, consider replacing the media with freshly prepared this compound solution at regular intervals.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[3]
-
Store Properly: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should be kept below 0.5%.
-
Mix Thoroughly: Immediately after adding the stock solution to the media, mix thoroughly by gentle vortexing or inversion.
-
Visual Inspection: Before adding to cells, visually inspect the working solution to ensure it is clear and free of any precipitate.
Protocol 2: Advanced Solubilization using Co-solvents and Surfactants
If precipitation persists with the standard protocol, the following methods can be explored. It is crucial to test the effect of any additives on your specific cell line for toxicity.
| Additive | Recommended Concentration | Protocol |
| Pluronic® F-68 | 0.01 - 0.1% | Prepare a stock solution of Pluronic® F-68 in cell culture media. Add the this compound DMSO stock to this solution. |
| Tween® 20/80 | 0.01 - 0.1% | Prepare a stock solution of Tween® in cell culture media. Add the this compound DMSO stock to this solution. |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 1-10 mM | Prepare a solution of HP-β-CD in serum-free media. Add the this compound DMSO stock to this solution and vortex. Allow to equilibrate for at least 1 hour at room temperature before adding to the final culture medium.[4][5] |
Note: Always include a vehicle control with the same concentration of any additives used to assess potential effects on the cells.
Data Presentation
Table 1: Solubility of a Representative Hydrophobic Small Molecule in Different Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| Cell Culture Media (10% FBS) | Variable, typically low µM range |
This table provides illustrative data for a typical hydrophobic inhibitor and should be used as a general guideline. The exact solubility of this compound should be determined empirically.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of HDAC6 and the effect of its inhibition.
References
Off-target effects of HDAC6-IN-7 at high concentrations
Welcome to the technical support center for HDAC6-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential experimental issues and answering frequently asked questions related to the use of this compound, with a particular focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that does not align with the known functions of HDAC6, especially at high concentrations of this compound. What could be the cause?
A1: At high concentrations, small molecule inhibitors can engage with unintended targets, leading to off-target effects. While this compound is designed for selectivity, supra-physiological concentrations may lead to interactions with other proteins, including other HDAC isoforms, kinases, or other zinc-dependent enzymes. It is also possible that the observed phenotype is a downstream consequence of potent HDAC6 inhibition that is not yet fully characterized. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and conducting experiments to identify potential off-target interactions.
Q2: What are the known or potential off-targets for hydroxamic acid-based HDAC inhibitors like this compound?
A2: Generally, hydroxamic acid-based inhibitors have the potential to chelate other zinc-containing metalloenzymes. One common off-target identified for several hydroxamic acid HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , an acyl-CoA hydrolase.[1] At higher concentrations, interactions with other HDAC isoforms (Class I and other Class IIb enzymes) might also occur. Kinases are another major class of proteins prone to off-target binding by small molecules. A broad kinase screen is advisable to rule out significant inhibitory activity against unintended kinases.
Q3: How can we experimentally verify that this compound is engaging with its intended target, HDAC6, in our cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in a cellular context.[2] This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand. By treating your cells with this compound and then subjecting them to a temperature gradient, you can assess the melting point of HDAC6. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding to HDAC6.
Q4: What are the recommended approaches to identify unknown off-targets of this compound?
A4: A systematic approach is recommended for off-target identification:
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Chemical Proteomics: This is a powerful method to pull down interacting proteins from cell lysates using an immobilized version of your compound.[1][2] Proteins that bind to the compound are then identified by mass spectrometry.
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Kinome Profiling: Submit the compound to a commercial service for screening against a large panel of kinases. This will provide a broad overview of its kinase selectivity.
-
Phenotypic Screening: Comparing the observed cellular phenotype with databases of phenotypes induced by well-characterized compounds can sometimes provide clues about the off-target's identity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity at High Concentrations | Off-target effects are a likely cause. The compound may be inhibiting a protein essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a kinome scan to identify off-target kinases, as many are involved in cell survival pathways. 3. Use chemical proteomics to identify potential off-target binders. |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. | 1. Assess cell permeability using a PAMPA assay. 2. Use inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if cellular potency increases. 3. Evaluate the metabolic stability of the compound in liver microsomes. |
| No Target Engagement Observed in CETSA | Insufficient compound concentration in the cell, or the compound may not significantly stabilize the target protein upon binding. | 1. Increase the concentration of this compound in the CETSA experiment. 2. Confirm that the antibody used for detecting HDAC6 is specific and sensitive. 3. As a positive control, use a well-characterized HDAC6 inhibitor known to show a thermal shift. |
| Identification of Many "Hits" in a Chemical Proteomics Screen | Non-specific binding to the affinity matrix or sticky compound properties. | 1. Include a negative control (beads only) and a competition control (pre-incubating the lysate with an excess of free this compound). 2. Increase the stringency of the wash steps. 3. Use a structurally similar but inactive analog of this compound as a negative control probe. |
Quantitative Data
Due to the limited publicly available off-target screening data for this compound, the following tables present hypothetical, yet representative, data for a highly selective HDAC6 inhibitor. This data is intended to serve as a template for how to present your own experimental findings.
Table 1: HDAC Isoform Selectivity Profile
| HDAC Isoform | IC50 (nM) | Selectivity (fold vs. HDAC6) |
| HDAC6 | 5 | 1 |
| HDAC1 | 850 | 170 |
| HDAC2 | >10,000 | >2000 |
| HDAC3 | 1,200 | 240 |
| HDAC8 | 950 | 190 |
| HDAC10 | 75 | 15 |
Table 2: Kinase Selectivity Profile (Top 5 Hits at 1 µM)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| HDAC6 (On-Target) | 98% | 5 |
| Off-Target Kinase A | 45% | >1,000 |
| Off-Target Kinase B | 25% | >5,000 |
| Off-Target Kinase C | 15% | >10,000 |
| Off-Target Kinase D | 8% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the binding of this compound to HDAC6 in intact cells.
1. Cell Culture and Treatment:
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Plate your cells of interest and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Solubilization:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for HDAC6.
5. Data Analysis:
-
Quantify the band intensities for HDAC6 at each temperature.
-
Plot the normalized band intensities as a function of temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol describes a method to identify cellular proteins that bind to this compound.
1. Probe Immobilization:
-
Synthesize an analog of this compound with a linker arm that can be coupled to affinity beads (e.g., NHS-activated sepharose).
-
Incubate the derivatized inhibitor with the beads to achieve covalent immobilization.
-
Prepare control beads with no inhibitor coupled.
2. Cell Lysis:
-
Grow cells to a high density and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Affinity Pulldown:
-
Incubate the clarified cell lysate with the inhibitor-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For a competition experiment, pre-incubate a separate aliquot of lysate with an excess of free this compound before adding the inhibitor-coupled beads.
4. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and by boiling.
5. Sample Preparation and Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and perform an in-gel tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
6. Data Analysis:
-
Identify and quantify the proteins in each sample using proteomics software.
-
Proteins that are significantly enriched on the inhibitor-coupled beads compared to the control beads, and whose binding is reduced in the competition experiment, are considered potential off-targets.
Visualizations
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for off-target identification using chemical proteomics.
Caption: On- and potential off-target pathways of this compound.
References
Technical Support Center: Minimizing HDAC6-IN-7 Toxicity in Primary Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and assess the toxicity of HDAC6-IN-7 in primary cell experiments. Given that specific toxicity data for this compound in primary cells is not extensively published, this guide focuses on best practices for working with primary cells and selective HDAC6 inhibitors to help determine optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Heat Shock Protein 90 (HSP90). By inhibiting HDAC6, this compound can modulate cellular processes such as cell motility, protein quality control, and various signaling pathways. In some cancer cell lines, selective HDAC6 inhibitors have demonstrated anti-proliferative and pro-apoptotic activities.
Q2: Why are primary cells more sensitive to drug-induced toxicity compared to immortalized cell lines?
Primary cells are isolated directly from tissues and have a finite lifespan in culture. They more closely reflect the physiology of in vivo tissues compared to immortalized cell lines, which are often derived from tumors and have undergone genetic modifications that can make them more robust and resistant to toxins. Consequently, primary cells are generally more sensitive to the cytotoxic effects of chemical compounds.
Q3: What are the common signs of this compound-induced toxicity in primary cells?
Common indicators of cytotoxicity include:
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Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.
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Reduced cell viability: A decrease in the number of live cells.
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Decreased proliferation rate: Slower cell growth compared to untreated controls.
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Increased apoptosis or necrosis: An increase in programmed cell death or uncontrolled cell death, respectively.
Q4: What is a recommended starting concentration for this compound in primary cell experiments?
For primary cells, it is crucial to start with a low concentration and perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. While the IC50 of a similar selective HDAC6 inhibitor, ACY-1215, is in the low nanomolar range for the HDAC6 enzyme, cytotoxicity in cell lines is observed at higher concentrations. A starting range of 10-100 nM for this compound is advisable for primary cell experiments, with subsequent titration up to the low micromolar range.
Q5: How should I prepare and store this compound for cell culture experiments?
Proper handling of this compound is critical for reproducible results. Always refer to the manufacturer's safety data sheet (SDS) for detailed information on solubility and storage. Generally, HDAC inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the solvent in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | 1. Suboptimal primary cell health: Primary cells are sensitive to handling procedures. 2. Incorrect drug concentration: The "low concentration" may still be too high for your specific primary cell type. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Optimize cell culture conditions: Ensure proper thawing, seeding density, and media conditions for your primary cells. Avoid over-confluency. 2. Perform a wide-range dose-response experiment: Test concentrations from low nanomolar to high micromolar to determine the toxicity threshold. 3. Prepare a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to rule out solvent effects. Ensure the final solvent concentration is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in primary cell lots: Different batches of primary cells can have different sensitivities. 2. Inconsistent drug preparation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. 3. Variations in cell density at the time of treatment. | 1. Thaw and test a new vial of primary cells from the same lot for each set of experiments. If using different lots, perform a new dose-response curve. 2. Aliquot the this compound stock solution upon initial preparation to minimize freeze-thaw cycles. 3. Ensure consistent cell seeding and allow cells to adhere and stabilize for a consistent period before adding the inhibitor. |
| No observable effect of this compound, even at higher concentrations. | 1. Compound inactivity: The compound may have degraded. 2. Low expression of HDAC6 in the primary cell type. 3. Assay endpoint is not appropriate to detect the effect. | 1. Confirm target engagement: Perform a Western blot to check for an increase in acetylated α-tubulin, a direct substrate of HDAC6. 2. Verify HDAC6 expression: Check the expression level of HDAC6 in your primary cells via Western blot or qPCR. 3. Optimize treatment time: Perform a time-course experiment to determine the optimal duration of treatment. |
| Observed toxicity may be due to off-target effects. | Some HDAC inhibitors have been shown to have off-target effects on other proteins, which could contribute to cytotoxicity.[1] | 1. Use a structurally different HDAC6 inhibitor as a control: If another selective HDAC6 inhibitor produces the same phenotype, it is more likely an on-target effect. 2. Rescue experiment with HDAC6 overexpression: If possible, overexpressing HDAC6 in your cells could rescue the toxic phenotype, confirming it is an on-target effect. |
Data on Selective HDAC6 Inhibitor Cytotoxicity
Table 1: IC50 Values of ACY-1215 in Various Cell Types
| Cell Type | Description | IC50 (µM) | Reference |
| Renal Interstitial Fibroblasts (NRK-49F) | In vitro model of renal fibrosis | Dose-dependent decrease in α-SMA, max effect at 50 µM | [2] |
| Polycystic Kidney Disease Cells (PN) | In vitro model of cystogenesis | Reduced cyst size and number | [3] |
| Non-Hodgkin's Lymphoma Cells | Cancer cell line | Induces apoptosis | [4] |
| Melanoma Cells | Cancer cell line | Induces G0/G1 cell cycle arrest | [4] |
Table 2: Effects of Tubastatin A on Primary Cells
| Cell Type | Description | Observation | Reference |
| Bone Marrow Cells (Mouse) | In vivo sepsis model | Restored innate immune cell and macrophage populations | [5] |
| Cutaneous T-Cell Lymphoma Cells | Cancer cell line | Marked inhibition of proliferation | [6] |
| Human Foreskin Fibroblasts (HFS) | Normal primary cells | Resistant to cell death induced by tubacin (B1663706) in combination with other agents | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assessment: Annexin V Staining
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Treated primary cells
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Annexin V-FITC (or other fluorochrome conjugate)
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Propidium Iodide (PI) or 7-AAD
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1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
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Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Caption: A decision tree for troubleshooting high toxicity of this compound.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase 6 inhibition mitigates renal fibrosis by suppressing TGF-β and EGFR signaling pathways in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of histone deacetylase 6 activity, ACY-1215, reduces cAMP and cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase 6 restores innate immune cells in the bone marrow in a lethal septic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. pnas.org [pnas.org]
Optimizing HDAC6-IN-7 incubation time for maximum tubulin acetylation
Welcome to the technical support center for the use of HDAC6-IN-7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for achieving maximum tubulin acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum tubulin acetylation?
A1: The optimal incubation time for this compound is highly dependent on the cell type, experimental conditions, and the concentration of the inhibitor used. While there is no single universal optimal time, published studies with various HDAC6 inhibitors have shown significant increases in tubulin acetylation in as little as 4 hours, with effects often sustained or increased at 24 hours.[1][2] To determine the precise optimal time for your specific experimental setup, it is crucial to perform a time-course experiment.
Q2: What concentration of this compound should I use?
A2: The effective concentration of this compound can vary between cell lines. A dose-response experiment is the best way to determine the optimal concentration for your experiments. Studies with other selective HDAC6 inhibitors have shown clear dose-response effects in the nanomolar to low micromolar range (e.g., 10 nM to 30 µM).[1][2] It is recommended to start with a broad range of concentrations to identify the lowest concentration that gives a maximal effect on tubulin acetylation without inducing significant cytotoxicity.
Q3: How can I measure the increase in tubulin acetylation?
A3: The most common method to measure changes in tubulin acetylation is through Western blotting. This technique allows for the specific detection and quantification of acetylated α-tubulin relative to total α-tubulin. Immunofluorescence can also be used for a more qualitative, visual assessment of changes in acetylated microtubules within the cell.
Q4: Will this compound treatment affect cell viability?
A4: While some HDAC inhibitors can induce apoptosis and cell cycle arrest, some highly selective HDAC6 inhibitors have been shown to have low cytotoxicity.[3][4] However, it is essential to assess the cytotoxicity of this compound in your specific cell line. This can be done using a standard cell viability assay, such as the MTT assay.[5] Performing a cytotoxicity assay alongside your dose-response experiment will help you select a concentration that effectively inhibits HDAC6 without causing significant cell death.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, the potential for off-target effects should always be considered. Unexpected phenotypes or cytotoxicity at low concentrations could be indicative of off-target activities.[6] If you observe unexpected results, it is advisable to confirm on-target engagement by assessing the levels of acetylated α-tubulin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in acetylated tubulin observed after this compound treatment. | - Suboptimal incubation time or concentration: The incubation time may be too short, or the concentration of this compound may be too low for your specific cell line. - Compound degradation: this compound may be unstable in your culture medium over long incubation periods.[7] - Western blot issues: Problems with antibody concentrations, transfer efficiency, or detection reagents. | - Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration. - Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to find the most effective one. - Replenish the inhibitor: For long-term experiments (>24 hours), consider replenishing the media with fresh this compound every 12-24 hours.[7] - Optimize your Western blot protocol: Titrate your primary and secondary antibodies, confirm efficient protein transfer using Ponceau S staining, and use fresh detection reagents. |
| High background on Western blot for acetylated tubulin. | - Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. - Antibody concentration too high: The primary or secondary antibody concentration may be excessive. - Contaminated buffers: Buffers used for washing or antibody dilution may be contaminated. | - Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). - Titrate antibodies: Reduce the concentration of your primary and/or secondary antibodies. - Use fresh, filtered buffers. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell passage number, confluency, or overall cell health can affect the response to treatment. - Inconsistent inhibitor preparation: Errors in diluting the stock solution or variability in the age of the diluted inhibitor. - Freeze-thaw cycles of the inhibitor stock: Repeated freezing and thawing can lead to degradation of the compound.[7] | - Standardize cell culture protocols: Use cells within a consistent passage number range and treat them at a consistent confluency. - Prepare fresh dilutions of this compound for each experiment from a stable stock. - Aliquot the stock solution: Store this compound stock solution in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] |
| Significant cell death observed. | - Concentration of this compound is too high. - Incubation time is too long. - Cell line is particularly sensitive to HDAC6 inhibition or potential off-target effects. | - Perform a dose-response and cytotoxicity assay (e.g., MTT) in parallel to determine the optimal non-toxic concentration. [5] - Reduce the incubation time. - Consider using a different cell line if the current one is overly sensitive. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation duration for this compound to induce maximal tubulin acetylation.
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Cell Seeding: Plate your cells of interest in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Compound Treatment: Treat the cells with a predetermined, effective concentration of this compound. If this is unknown, a concentration of 1 µM is a reasonable starting point. Include a vehicle control (e.g., DMSO) for comparison.
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Incubation: Incubate the cells for varying durations (e.g., 0, 2, 4, 8, 16, and 24 hours).
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze equal amounts of protein from each time point by Western blotting, as described in Protocol 2.
Protocol 2: Western Blotting for Acetylated and Total α-Tubulin
This protocol provides a standard method for detecting acetylated and total α-tubulin.
-
Sample Preparation: Mix your cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total α-tubulin or a loading control like GAPDH.
Data Presentation
Table 1: Example Time-Course of Tubulin Acetylation
| Incubation Time (hours) | Fold Change in Acetylated α-Tubulin (Normalized to Total α-Tubulin) |
| 0 (Vehicle Control) | 1.0 |
| 2 | 1.8 |
| 4 | 3.5 |
| 8 | 4.2 |
| 16 | 4.1 |
| 24 | 3.9 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Example Dose-Response of Tubulin Acetylation and Cytotoxicity
| This compound Concentration | Fold Change in Acetylated α-Tubulin (at 8 hours) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.0 | 100 |
| 10 nM | 1.5 | 98 |
| 100 nM | 3.2 | 95 |
| 1 µM | 4.2 | 92 |
| 10 µM | 4.3 | 75 |
| 30 µM | 4.3 | 55 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Simplified signaling pathway of this compound action on tubulin.
References
- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HDAC6 Inhibitor Activity
This guide provides a comprehensive framework for researchers encountering a lack of activity with HDAC6 inhibitors, such as the specified "HDAC6-IN-7." While public data for a compound with the exact name "this compound" is not available, the principles and troubleshooting steps outlined here are applicable to any selective HDAC6 inhibitor. This guide will help you systematically diagnose potential issues with your compound, cell line, or experimental setup.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: I'm not seeing any effect with this compound. Where should I start?
A1: When an inhibitor fails to show activity, the issue can typically be traced to one of three areas: the compound itself, the cellular model, or the experimental assay. We recommend starting with the most fundamental checks.
First, confirm that you are measuring a direct effect of HDAC6 inhibition. The most reliable and immediate cellular biomarker for HDAC6 target engagement is an increase in the acetylation of its primary cytoplasmic substrate, α-tubulin.[1] Downstream effects like changes in cell viability or apoptosis are cell-type dependent and may not occur in all lines.
Below is a logical workflow to diagnose the problem.
Q2: What is the mechanism of action of an HDAC6 inhibitor and what should I measure?
A2: Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[2] Its key substrates include α-tubulin and the chaperone protein Hsp90.[3][4] By deacetylating α-tubulin, HDAC6 plays a central role in regulating microtubule stability and dynamics, which affects processes like cell motility and intracellular transport.[5]
An effective HDAC6 inhibitor blocks this deacetylase activity. Consequently, the level of acetylated α-tubulin (specifically at the Lysine-40 position) increases. This is the most direct and specific readout of target engagement inside the cell.
Q3: How do I know if I'm using the right concentration of this compound?
A3: The optimal working concentration depends on the inhibitor's potency (its IC50 value). Since this is not published for this compound, you should perform a dose-response experiment. A typical starting range for a novel, potent inhibitor would be from 10 nM to 10 µM.
For reference, below are the potencies of some well-characterized, selective HDAC6 inhibitors. Your compound's effective concentration for inhibiting α-tubulin deacetylation should ideally be in a similar range.
| Inhibitor | HDAC6 IC50 (nM) | Typical Cell-Based Working Conc. |
| ACY-738 | 1.7 nM | 2.5 µM |
| CAY10603 | 0.002 nM | 0.1 - 1 µM |
| Tubastatin A | - | ~5 µM |
Note: IC50 values represent the concentration needed to inhibit 50% of the enzyme's activity in a biochemical assay. A higher concentration is often required in cell-based assays to achieve a biological effect.[6][7]
Troubleshooting Guide: A Deeper Dive
Category 1: Compound-Related Issues
Q4: My compound is not increasing tubulin acetylation at any concentration. Could the compound itself be the problem?
A4: Yes. This is a common issue, especially with new or custom-synthesized molecules.
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Solubility: Most inhibitors are dissolved in DMSO to make a concentrated stock. If the compound precipitates when diluted into aqueous cell culture media, its effective concentration will be much lower than intended.
-
Troubleshooting Tip: After diluting your compound in media, inspect it under a microscope for crystals. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent toxicity.[1]
-
-
Stability: The compound may be unstable and degrade in your stock solution or under culture conditions (37°C, 5% CO2).
-
Troubleshooting Tip: Prepare fresh dilutions from a newly thawed aliquot of stock solution for each experiment. Avoid repeated freeze-thaw cycles by storing your stock in single-use aliquots at -80°C. For long-term experiments (>24 hours), consider the possibility of compound degradation in the media.
-
Category 2: Cell Line-Related Issues
Q5: I've confirmed my compound is stable and soluble, but it still doesn't increase tubulin acetylation. What's next?
A5: The issue may lie with your chosen cell line. Not all cell lines are equally sensitive to HDAC6 inhibition.
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Low or Absent HDAC6 Expression: A cell line cannot respond to an inhibitor if it doesn't express the target enzyme.
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Drug Efflux Pumps: Many cancer cell lines express ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), which actively pump small molecules out of the cell, preventing them from reaching their target.
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Troubleshooting Tip: Check the literature to see if your cell line is known for high MDR1 expression. You can test this functionally by co-treating your cells with this compound and a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). If the combination restores activity (i.e., increases acetylated tubulin), then efflux is likely the problem.
-
-
Activation of Pro-Survival Pathways: The downstream effects of HDAC inhibition, such as apoptosis or cell cycle arrest, can be overcome if the cell line has constitutively active pro-survival signaling pathways, like PI3K/Akt or MAPK. While this is more related to downstream phenotypes than direct target engagement, it's a key mechanism of resistance.
Category 3: Assay-Related Issues
Q6: I see an increase in acetylated α-tubulin, but my cell viability assay shows no effect. Why?
A6: This is a crucial finding. It indicates that your inhibitor is entering the cells and engaging its target (HDAC6), but this is not translating into the downstream effect you are measuring (e.g., cell death).
-
Cell-Type Specific Response: The ultimate biological outcome of HDAC6 inhibition is highly dependent on the genetic context of the cell line. For many cell lines, HDAC6 inhibition alone is not sufficient to induce cell death. Its effects may be more subtle, relating to cell motility, protein quality control, or sensitizing cells to other drugs.[3]
-
Assay Sensitivity and Timing: Your viability assay may not be sensitive enough, or you may be measuring at an inappropriate time point. Effects on proliferation can take 48-72 hours to become apparent.
-
Troubleshooting Tip:
-
Use a Positive Control: Treat your cells with a well-characterized, potent pan-HDAC inhibitor (like Vorinostat or Trichostatin A) that is known to induce cell death. If this control also fails to show an effect, the issue is likely with the cell line's resistance or the assay itself, not your specific compound.
-
Extend the Time Course: Run your viability assay at multiple time points (e.g., 24, 48, and 72 hours).
-
Try a Different Endpoint: Consider assays that measure other potential outcomes, such as cell migration (wound healing assay) or changes in protein degradation pathways.
-
-
Key Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation (Target Engagement Assay)
This is the most critical experiment to confirm if this compound is working at a molecular level.
-
Cell Seeding & Treatment: Seed your cells in a 6-well plate. Allow them to adhere and reach 70-80% confluency. Treat the cells with a dose-response of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a short duration (e.g., 6-18 hours). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM Tubastatin A or 500 nM Trichostatin A).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Acetylated-α-Tubulin (Lys40) (a common clone is 6-11B-1) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager.
-
Loading Control: Strip the membrane and re-probe for total α-Tubulin or another loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading. A successful result will show a dose-dependent increase in the acetylated-tubulin signal relative to the total tubulin signal.
Protocol 2: Cell-Based HDAC Activity Assay
This protocol provides a general guideline for using commercially available fluorometric or luminogenic HDAC activity assay kits, which can measure the overall HDAC activity within your cells.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate suitable for fluorescence/luminescence readings.
-
Compound Treatment: Treat cells with your desired concentrations of this compound. Include a vehicle control and a positive control inhibitor provided with the kit.
-
Cell Lysis: After the desired incubation period (e.g., 4-24 hours), lyse the cells using the lysis buffer provided in the kit. This step releases the cellular HDAC enzymes.
-
HDAC Reaction: Add the fluorogenic HDAC substrate (a peptide with an acetylated lysine) to each well. The cellular HDACs will deacetylate this substrate.
-
Developer Reaction: Add the "Developer" solution from the kit. This solution specifically acts on the deacetylated substrate to release a fluorophore or generate a luminescent signal.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 380/490 nm) or luminescence on a microplate reader.
-
Interpretation: A decrease in signal in the inhibitor-treated wells compared to the vehicle control indicates HDAC inhibition. By comparing your compound to a known selective HDAC6 inhibitor, you can infer its activity.
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. usbio.net [usbio.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Degradation and stability of HDAC6-IN-7 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of HDAC6-IN-7 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, it is recommended to dissolve this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I store stock solutions of this compound to ensure stability?
A2: To maintain the integrity of your this compound stock solution, it is highly recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect the solutions from prolonged exposure to light and air to prevent potential photodegradation and oxidation.[1]
Q3: My this compound solution appears to have precipitated after being added to my aqueous buffer. What should I do?
A3: Precipitation upon addition to aqueous buffers is a common issue with compounds initially dissolved in DMSO. This is due to the lower solubility of the compound in aqueous solutions. To address this, you can try the following:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Gentle warming and sonication: If precipitation occurs, gentle warming of the solution and/or sonication can help redissolve the compound.[2] However, be cautious as heat can also accelerate degradation.
-
Prepare fresh dilutions: It is always best to prepare working solutions fresh from a DMSO stock solution just before use.[2]
Q4: I am observing a decrease in the inhibitory activity of my this compound working solution over time. What could be the cause?
A4: A decrease in activity over time in aqueous solutions can be attributed to several factors:
-
Hydrolysis: Some HDAC inhibitors, particularly those with certain chemical motifs like oxadiazoles, can undergo hydrolysis in aqueous environments.[3][4][5] This process can even be catalyzed by the HDAC6 enzyme itself.[3][4][5]
-
Oxidation: If the structure of this compound contains functional groups susceptible to oxidation, such as thiols, exposure to air can lead to degradation and loss of activity.[6]
-
Adsorption to plastics: Small molecules can adsorb to the surface of plastic labware (e.g., pipette tips, tubes), reducing the effective concentration in your solution. Using low-adhesion plastics can help mitigate this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent IC50 values | 1. Degradation of stock or working solutions.[1] 2. Precipitation of the inhibitor in the assay buffer. 3. Inaccurate pipetting of viscous DMSO stock. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[1][2] 2. Visually inspect for precipitation. If observed, follow the steps in FAQ Q3. 3. Ensure proper mixing of the DMSO stock before aliquoting and use positive displacement pipettes for accurate handling of small volumes of DMSO. |
| Loss of compound efficacy in cell-based assays over a long incubation period | 1. Metabolic degradation of the compound by the cells. 2. Chemical instability in the cell culture medium over time. 3. Ubiquitin-proteasome mediated degradation of the inhibitor-HDAC6 complex.[7] | 1. Consider a shorter incubation time or replenish the compound during the experiment. 2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 3. If applicable to your research, investigate the potential for proteasome-mediated degradation. |
| Unexpected off-target effects | 1. Formation of active degradation products with different target profiles.[5] 2. High concentrations of the inhibitor leading to non-specific binding. | 1. Characterize the degradation products of this compound in your experimental buffer using techniques like LC-MS/MS. 2. Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC or LC-MS/MS system
-
Incubator or water bath set to the desired temperature (e.g., room temperature, 37°C)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS/MS to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining working solution at the desired temperature.
-
Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under the tested conditions.
Protocol 2: Assessing Freeze-Thaw Stability
This protocol is designed to determine the stability of this compound stock solutions to multiple freeze-thaw cycles.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC or LC-MS/MS system
-
-20°C or -80°C freezer
-
Room temperature water bath
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Timepoint Zero (T=0): Analyze an aliquot of the freshly prepared stock solution by HPLC or LC-MS/MS.
-
Freeze-Thaw Cycle 1: Freeze the stock solution at -20°C or -80°C for at least one hour, then thaw it to room temperature. Analyze an aliquot.
-
Subsequent Cycles: Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5), analyzing an aliquot after each thaw.
-
Data Analysis: Compare the peak area of this compound at each freeze-thaw cycle to the initial T=0 measurement to determine if degradation has occurred.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Caption: Workflow for assessing this compound stability in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Selective HDAC6 Inhibitors in Cancer Cells
A Note to Researchers: While this guide focuses on the selective HDAC6 inhibitor Ricolinostat (ACY-1215) due to the extensive availability of public data, the principles, experimental protocols, and troubleshooting advice provided are broadly applicable to other selective HDAC6 inhibitors, including HDAC6-IN-7 . Resistance mechanisms and strategies to overcome them are often shared among inhibitors targeting the same protein.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to our selective HDAC6 inhibitor. What are the common mechanisms of resistance?
A1: Resistance to selective HDAC6 inhibitors can arise from several mechanisms that allow cancer cells to bypass the effects of the drug. Key mechanisms include:
-
Upregulation of alternative survival pathways: Cancer cells can compensate for HDAC6 inhibition by activating other pro-survival signaling pathways. Studies on Ricolinostat (ACY-1215) resistant lymphoma cell lines have shown upregulation of the Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase (MAPK) pathways.[1]
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of parallel protein degradation pathways: HDAC6 is involved in the aggresome pathway for clearing misfolded proteins. When this is inhibited, cancer cells may upregulate the proteasome pathway to compensate, particularly in the context of combination therapy with proteasome inhibitors.[2][3][4]
-
Reactivation of downstream signaling: Cancer cells can develop mechanisms to reactivate signaling pathways downstream of HDAC6 targets. For instance, even with HDAC6 inhibited, cells may find ways to maintain the stability of oncoproteins that are typically clients of HSP90 (a major HDAC6 substrate).
Q2: I am not seeing the expected increase in acetylated α-tubulin in my Western blot after treating cells with an HDAC6 inhibitor. What could be the problem?
A2: This is a common issue that can point to several experimental factors:
-
Suboptimal inhibitor concentration or incubation time: The IC50 for HDAC6 inhibition can vary between cell lines. It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Poor antibody quality: The primary antibody against acetylated α-tubulin may not be specific or sensitive enough. Ensure you are using a validated antibody and consider trying a different clone or supplier.
-
Issues with protein extraction or sample preparation: Ensure that your lysis buffer contains a pan-HDAC inhibitor (like Trichostatin A or sodium butyrate) to prevent post-lysis deacetylation of tubulin. Also, be mindful of protein degradation and keep samples on ice.
-
Western blot transfer problems: α-tubulin is an abundant protein, but its acetylated form may be less so. Optimize your transfer conditions to ensure efficient transfer of proteins in the ~50 kDa range.
-
Low basal HDAC6 activity: Some cell lines may have intrinsically low HDAC6 expression or activity, leading to a less pronounced increase in acetylated tubulin upon inhibition.
Refer to the detailed Western Blotting for Acetylated α-Tubulin protocol in the Troubleshooting Guides section for more in-depth guidance.
Q3: What are the most promising combination strategies to overcome resistance to selective HDAC6 inhibitors?
A3: Combination therapy is a key strategy to combat resistance. Based on the known resistance mechanisms, the following combinations have shown promise:
-
With Proteasome Inhibitors (e.g., Bortezomib (B1684674), Carfilzomib): This is a highly synergistic combination. HDAC6 inhibition blocks the aggresome pathway, and proteasome inhibitors block the proteasome pathway. This dual blockade of protein degradation pathways leads to a toxic accumulation of misfolded proteins and cell death.[2][3][4][5] This combination has shown efficacy even in bortezomib-resistant multiple myeloma cells.[2][5]
-
With BTK Inhibitors (e.g., Ibrutinib): In lymphomas where resistance to HDAC6 inhibitors is associated with upregulation of the BTK pathway, combining with a BTK inhibitor like ibrutinib (B1684441) has demonstrated synergistic effects.[1][6][7]
-
With PI3K/AKT/mTOR Pathway Inhibitors: Activation of the PI3K/AKT pathway is a known resistance mechanism to various cancer therapies, including HDAC inhibitors.[8][9][10] Combining an HDAC6 inhibitor with a PI3K or AKT inhibitor can block this escape route.
-
With Chemotherapeutic Agents (e.g., Bendamustine (B91647), Oxaliplatin): Selective HDAC6 inhibitors like Ricolinostat have been shown to synergize with DNA damaging agents, potentially by impairing DNA damage repair pathways and increasing cellular stress.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of Ricolinostat (ACY-1215)
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (HDAC6) | 5 nM | Cell-free enzymatic assay | [13][14] |
| Selectivity | >10-fold vs. Class I HDACs | Cell-free enzymatic assay | [14] |
| IC50 (Cell Viability) | 1.51 - 8.65 µM | Various lymphoma cell lines | [15] |
| IC50 (Resistant Cell Line) | 10- to 20-fold higher than parental | OCI-Ly10 Lymphoma | [1] |
Table 2: Synergistic Effects of Ricolinostat (ACY-1215) in Combination Therapies
| Combination Agent | Cancer Type | Effect | Quantitative Metric | Reference |
| Bortezomib | Multiple Myeloma | Synergistic cytotoxicity | N/A | [2][3][4] |
| Carfilzomib | Multiple Myeloma | Synergistic anti-myeloma effects | N/A | [5] |
| Ibrutinib | Lymphoma | Synergistic inhibition of cell growth | N/A | [1][6] |
| Bendamustine | Lymphoma | Synergistic induction of apoptosis | N/A | [15] |
| Pomalidomide | Multiple Myeloma | Enhanced anti-myeloma activity | N/A |
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Cell Viability and Drug Synergy
Issue: Difficulty in determining the IC50 of an HDAC6 inhibitor or assessing synergy with a combination agent.
Solution: A robust cell viability assay is crucial. The MTT assay is a standard colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the HDAC6 inhibitor and/or the combination drug in culture medium.
-
For single-agent IC50 determination, treat cells with a range of concentrations of the HDAC6 inhibitor.
-
For combination studies, treat cells with a matrix of concentrations of both drugs.
-
Include vehicle-only controls.
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]
-
Gently pipette to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For IC50 determination, plot cell viability against drug concentration and fit a dose-response curve.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Workflow for Assessing Drug Synergy
Workflow for determining drug synergy using the MTT assay.
Guide 2: Verifying Target Engagement - Western Blot for Acetylated α-Tubulin
Issue: Inconsistent or no signal for acetylated α-tubulin after HDAC6 inhibitor treatment.
Solution: Follow this optimized protocol and refer to the troubleshooting tips below.
Experimental Protocol: Western Blotting for Acetylated α-Tubulin
-
Cell Culture and Lysis:
-
Treat cells with the HDAC6 inhibitor at the desired concentration and for the optimal time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 10% acrylamide).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the blot and re-probe for total α-tubulin or another loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities using software like ImageJ.[2]
-
Troubleshooting:
-
No acetylated tubulin signal: Increase inhibitor concentration/incubation time, check antibody quality, or ensure deacetylase inhibitors are in your lysis buffer.
-
High background: Increase the number and duration of wash steps, and ensure the blocking step is adequate.
-
Uneven loading: Carefully perform protein quantification and load equal amounts of protein. Use a reliable loading control for normalization.
Guide 3: Investigating Protein-Protein Interactions - Co-Immunoprecipitation (Co-IP)
Issue: Failure to co-immunoprecipitate a known interacting partner of HDAC6 (e.g., HSP90).
Solution: Co-IP experiments can be sensitive to buffer conditions and antibody choice. This protocol provides a starting point for optimization.
Experimental Protocol: Co-Immunoprecipitation of HDAC6 and HSP90
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and deacetylase inhibitors. Avoid harsh buffers like RIPA for Co-IP.[18]
-
Keep samples on ice throughout the process.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against HDAC6 or HSP90 overnight at 4°C with gentle rotation.
-
Include an isotype-matched IgG control.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[20]
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting, probing for both HDAC6 and HSP90.[21]
-
Troubleshooting:
-
Low yield of immunoprecipitated protein: Ensure your antibody is validated for IP. Optimize the lysis buffer to maintain protein-protein interactions. Increase the amount of starting cell lysate.
-
High non-specific binding: Perform the pre-clearing step and optimize the stringency and number of washes.
-
Antibody heavy/light chains obscuring the blot: Use a Co-IP kit with antibodies covalently cross-linked to the beads or use secondary antibodies that do not detect the heavy/light chains of the IP antibody.
Signaling Pathways in HDAC6 Inhibitor Resistance
Acquired resistance to selective HDAC6 inhibitors often involves the rewiring of key signaling pathways. Understanding these pathways can help in designing rational combination therapies.
Diagram: Overcoming Resistance to HDAC6 Inhibition by Targeting the BTK Pathway
Upregulation of the BTK pathway can confer resistance to HDAC6 inhibitors. Co-treatment with a BTK inhibitor restores sensitivity and leads to synergistic cell death.
Diagram: Interplay of HDAC6 with MAPK and PI3K/AKT Pathways in Drug Resistance
HDAC6 inhibition can lead to HSP90 hyperacetylation and destabilization of client oncoproteins. However, resistance can emerge through the reactivation of the MAPK and PI3K/AKT pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The HDAC6-selective inhibitor is effective against non-Hodgkin lymphoma and synergizes with ibrutinib in follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An acetyl-histone vulnerability in PI3K/AKT inhibition-resistant cancers is targetable by both BET and HDAC inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. proteinguru.com [proteinguru.com]
- 20. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
How to control for HDAC6-IN-7 off-target effects in experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using HDAC6-IN-7, focusing on how to design experiments that effectively control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs.[1][2] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins in the cytoplasm.[3][4][5] Its key functions include regulating:
-
Cell Motility: By deacetylating α-tubulin, a major component of microtubules.[4][5][6]
-
Protein Quality Control: By interacting with the chaperone protein Hsp90 and facilitating the clearance of misfolded proteins via aggresomes.[4][7][8]
-
Stress Responses and Immune Signaling: Through its influence on various signaling pathways.[3]
This compound is a chemical inhibitor designed to block the catalytic activity of HDAC6. The expected on-target effect of treating cells with this compound is the accumulation of acetylated substrates of HDAC6, most notably acetylated α-tubulin.
Caption: Simplified HDAC6 signaling pathway and its inhibition.
Q2: Why should I be concerned about off-target effects with chemical inhibitors?
Chemical inhibitors can sometimes bind to and affect proteins other than the intended target, leading to "off-target" effects.[9] These unintended interactions can produce confounding results, making it difficult to conclude that the observed cellular phenotype is solely due to the inhibition of the intended target (HDAC6).[3] Pan-HDAC inhibitors, for example, target multiple HDAC isoforms and can cause a range of adverse effects, highlighting the need for isoform-selective inhibitors and proper controls.[10][11] Therefore, rigorous experimental controls are essential to validate that the effects of this compound are a direct consequence of HDAC6 inhibition.[9]
Troubleshooting and Experimental Controls
Q3: My experiment with this compound produced a phenotype. How can I confirm it's an on-target effect?
A multi-pronged approach is necessary to validate that your observed phenotype is due to specific inhibition of HDAC6. This involves confirming target engagement in cells, using genetic controls to mimic or occlude the inhibitor's effect, and employing alternative pharmacological tools.
Caption: Recommended workflow for validating this compound on-target effects.
Q4: How can I check the selectivity of this compound?
The selectivity of an inhibitor is determined by comparing its potency (e.g., IC50 value) against its intended target versus other related proteins.
Data Presentation: Inhibitor Selectivity Profile
You should consult the manufacturer's datasheet for this compound for quantitative data on its selectivity. The data should be presented in a clear format, as shown in the example table below. A highly selective inhibitor will have a much lower IC50 for HDAC6 compared to other HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC6) |
| HDAC6 | Value from Datasheet | 1x |
| HDAC1 | Value from Datasheet | >100x (Example) |
| HDAC2 | Value from Datasheet | >100x (Example) |
| HDAC3 | Value from Datasheet | >100x (Example) |
| HDAC7 | Value from Datasheet | >50x (Example) |
| Other Isoforms | ... | ... |
Note: This table is a template. Users must populate it with specific data for their batch of this compound.
Experimental Protocol: In Vitro HDAC Activity Assay
To confirm selectivity in your own lab, you can perform biochemical activity assays using recombinant HDAC enzymes. Several commercial kits are available for this purpose.[6][12][13][14][15]
-
Reagents: Recombinant human HDAC enzymes (HDAC6, HDAC1, etc.), fluorogenic HDAC substrate, assay buffer, developer solution, this compound, and a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.[12]
-
Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, incubate each recombinant HDAC enzyme with the fluorogenic substrate and varying concentrations of the inhibitor.[6] c. Allow the deacetylation reaction to proceed for a set time at 37°C. d. Add the developer solution, which generates a fluorescent signal from the deacetylated substrate.[12] e. Measure the fluorescence using a plate reader.
-
Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value for each HDAC isoform.
Q5: How do I confirm that this compound is engaging with HDAC6 inside my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in a physiological context.[16][17][18][19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[20]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for HDAC6 Target Engagement
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle (e.g., DMSO) for 1-2 hours.[21]
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (aggregated proteins) by high-speed centrifugation.[17]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble HDAC6 at each temperature point using Western Blot or other protein detection methods.
-
Expected Outcome: In the this compound treated samples, HDAC6 should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.
Q6: How can I use genetic approaches to validate my results?
Genetic knockdown or knockout of the target protein is a gold-standard method to control for inhibitor off-target effects.[9][22] If reducing HDAC6 levels genetically produces the same phenotype as the inhibitor (phenocopy) or prevents the inhibitor from having an effect (occlusion), it strongly supports on-target activity.
-
Gene Knockdown (siRNA/shRNA): This method temporarily reduces the expression of the target gene at the mRNA level.[22][23][24]
-
Gene Knockout (CRISPR/Cas9): This technology permanently removes the gene, providing a complete loss-of-function model.[22][23]
Experimental Protocol: siRNA Knockdown of HDAC6 followed by Inhibitor Treatment
-
Transfection: Transfect your cells with either a validated siRNA targeting HDAC6 or a non-targeting scramble siRNA (negative control).
-
Incubation: Allow cells to incubate for 48-72 hours to ensure significant reduction of HDAC6 protein levels.
-
Verification: Harvest a subset of cells to verify HDAC6 knockdown via Western Blot or qPCR.
-
Inhibitor Treatment: Treat the remaining HDAC6-knockdown cells and control cells with this compound or vehicle.
-
Phenotypic Analysis: Assess your phenotype of interest.
-
Expected Outcome:
-
Phenocopy: The HDAC6-knockdown cells treated with vehicle should show a similar phenotype to the control cells treated with this compound.
-
Occlusion: The addition of this compound to HDAC6-knockdown cells should result in no further change in the phenotype compared to the knockdown alone.[25]
-
Q7: Are there other pharmacological controls I should use?
Yes. Using multiple, structurally distinct molecules that target the same protein can help rule out off-target effects specific to a single chemical scaffold.
-
Use an Inactive Structural Analog: The ideal control is a molecule that is structurally very similar to this compound but has been modified to be inactive against HDAC6.[4] If this inactive analog fails to produce the phenotype, it provides strong evidence against off-target effects caused by the general chemical structure. Consult the supplier to see if such a control compound is available.
References
- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 15. Abcam HDAC6 Activity Assay Kit (Fluorometric), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. How to Use Inhibitors [sigmaaldrich.com]
- 22. huabio.com [huabio.com]
- 23. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
- 24. news-medical.net [news-medical.net]
- 25. Inhibition of HDAC6 deacetylase activity increases its binding with microtubules and suppresses microtubule dynamic instability in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Therapeutic Window of Selective HDAC6 Inhibitors
Disclaimer: Information regarding a specific compound designated "HDAC6-IN-7" is not publicly available in the reviewed scientific literature. The following guidance is based on established principles and data for selective histone deacetylase 6 (HDAC6) inhibitors and is intended to serve as a comprehensive resource for researchers working with this class of compounds.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the in vivo performance of selective HDAC6 inhibitors and widen their therapeutic window.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with selective HDAC6 inhibitors.
| Question/Issue | Possible Causes | Suggested Solutions |
| 1. Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance.[1] - Inadequate Formulation: The inhibitor may not be soluble or stable in the chosen vehicle, leading to poor absorption. - Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary concentration at the tumor site or target tissue to inhibit HDAC6. | - Perform a PK study: Determine key parameters like Cmax, Tmax, half-life (t½), and bioavailability. This will inform the dosing regimen. - Optimize Formulation: Test different vehicles (e.g., DMSO, PEG, Tween 80, saline) to improve solubility and stability. Consider nanoformulations for targeted delivery. - Conduct a Pharmacodynamic (PD) Study: Measure the level of acetylated α-tubulin (a key HDAC6 substrate) in tumors or surrogate tissues (like peripheral blood mononuclear cells) at different doses and time points to confirm target engagement.[2] - Increase Dose/Frequency: Based on PK/PD data, adjust the dose or dosing frequency to maintain therapeutic concentrations. |
| 2. Observed In Vivo Toxicity at Efficacious Doses | - Off-Target Effects: Even selective inhibitors can have off-target activities at higher concentrations, potentially affecting other HDAC isoforms or unrelated proteins.[3] - Metabolite Toxicity: A metabolite of the parent compound could be causing toxicity. - Formulation Vehicle Toxicity: The vehicle used for administration might be contributing to the observed toxicity. | - Confirm Selectivity In Vivo: Assess histone acetylation in tissue samples. An increase in acetylated histones may indicate inhibition of Class I HDACs, suggesting a lack of selectivity at the administered dose.[4] - Dose Fractionation: Administer the total daily dose in two or more smaller doses to reduce peak plasma concentrations (Cmax) while maintaining overall exposure. - Combination Therapy: Combine the HDAC6 inhibitor with another agent at a lower, non-toxic dose to achieve a synergistic therapeutic effect.[5] - Evaluate Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out its contribution to the observed toxicity. |
| 3. High Variability in Animal Responses | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Biological Variability: Differences in metabolism or tumor growth rates among individual animals. - Compound Instability: The inhibitor may be degrading in the formulation over time. | - Refine Dosing Technique: Ensure precise and consistent administration (e.g., oral gavage, intraperitoneal injection). - Increase Group Size: A larger number of animals per group can help to account for biological variability. - Prepare Fresh Formulations: Prepare the dosing solution fresh before each administration or assess its stability under storage conditions. |
| 4. Difficulty in Assessing Target Engagement In Vivo | - Inaccessible Target Tissue: The primary target tissue (e.g., brain, solid tumor) may be difficult to sample repeatedly. - Transient Biomarker Changes: The increase in acetylated tubulin may be transient. | - Use Surrogate Tissues: Measure pharmacodynamic biomarkers in more accessible tissues like peripheral blood mononuclear cells (PBMCs) or skin biopsies, and correlate these with effects in the target tissue.[2] - Time-Course PD Study: Collect samples at multiple time points after dosing to capture the peak and duration of the biomarker response. |
Frequently Asked Questions (FAQs)
-
Q1: Why is targeting HDAC6 specifically considered advantageous over using pan-HDAC inhibitors?
-
A1: HDAC6 is primarily a cytoplasmic enzyme with non-histone substrates like α-tubulin and Hsp90.[6][7][8] Pan-HDAC inhibitors also target nuclear, Class I HDACs, which can lead to broad changes in gene expression and are often associated with toxicities like fatigue, nausea, and thrombocytopenia.[3][9] Selective HDAC6 inhibitors are hypothesized to have a wider therapeutic window by avoiding these Class I-related toxicities, as HDAC6 knockout mice are viable and largely healthy.[6][8]
-
-
Q2: What is the most reliable pharmacodynamic (PD) biomarker for confirming HDAC6 inhibition in vivo?
-
Q3: What are common formulation strategies for administering hydrophobic HDAC6 inhibitors in vivo?
-
A3: Many small molecule inhibitors are hydrophobic. Common vehicles include a mixture of solvents to enhance solubility, such as DMSO, combined with agents like polyethylene (B3416737) glycol (PEG300 or PEG400), Tween 80, or Cremophor EL, diluted in saline or phosphate-buffered saline (PBS). The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
-
Q4: Can the therapeutic window of an HDAC6 inhibitor be improved by combination therapy?
-
A4: Yes, combination therapy is a key strategy. For example, combining an HDAC6 inhibitor with a proteasome inhibitor like bortezomib (B1684674) has shown synergistic effects in multiple myeloma.[2][5] This is because HDAC6 is involved in the aggresome pathway for protein degradation, which serves as a compensatory route when the proteasome is blocked.[5] This synergy can allow for lower, less toxic doses of each agent to be used.
-
-
Q5: What are the typical routes of administration for HDAC6 inhibitors in preclinical models?
-
A5: The most common routes in preclinical studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice depends on the compound's oral bioavailability. Intravenous (i.v.) administration is also used, particularly in initial pharmacokinetic studies.[11]
-
Quantitative Data Summary
The following tables summarize in vitro potency and in vivo dosing information for several representative selective HDAC6 inhibitors.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC₅₀ (nM) | Selectivity (vs. HDAC1) | Cell Line Example (IC₅₀) | Reference |
| ACY-1215 (Ricolinostat) | 5 | ~11-fold | MM.1S (Multiple Myeloma) | [2] |
| WT161 | N/A | Highly Selective | MM.1S (IC₅₀: 3.6 µM) | [5] |
| QTX125 | N/A | Highly Specific | MINO, REC-1 (MCL) | [6] |
| HPOB | 60 | ~60-fold | LNCaP (Prostate) | [10] |
| HPB | 20 | ~36-fold | LNCaP (Prostate) | [4] |
N/A: Specific value not provided in the cited source, but described as potent and selective.
Table 2: Example In Vivo Dosing Regimens for Selective HDAC6 Inhibitors
| Compound | Animal Model | Dose | Route | Schedule | Observed Effect | Reference |
| ACY-1215 | Mouse Xenograft (MM) | 50 mg/kg | p.o. | Daily | Tumor growth delay | [2] |
| WT161 | Mouse Xenograft (MM) | 50 mg/kg | i.p. | Daily | Enhanced anti-myeloma activity with Bortezomib | [5] |
| QTX125 | Mouse Xenograft (MCL) | 60 mg/kg | i.p. | 5 days on/2 days off | Inhibition of lymphoma growth | [6] |
| HPOB | Mouse Xenograft (Prostate) | 100 mg/kg | i.p. | Daily | Enhanced anti-tumor effect of SAHA | [10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Assay for Target Engagement
This protocol describes how to assess HDAC6 inhibition in a mouse xenograft model by measuring acetylated α-tubulin.
-
Animal Dosing:
-
Administer the selective HDAC6 inhibitor at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control to tumor-bearing mice (n=3-5 per group).
-
-
Sample Collection:
-
At selected time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize the animals.
-
Excise tumors and collect blood for plasma and PBMC isolation.
-
Snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
-
-
Protein Extraction:
-
Homogenize frozen tumor samples in RIPA buffer supplemented with protease inhibitors and a general HDAC inhibitor (like TSA or sodium butyrate) to preserve the acetylation state.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1).
-
Incubate with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) on the same or a parallel blot.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Compare the normalized values across dose groups and time points to the vehicle control to determine the extent and duration of target inhibition.
-
Protocol 2: Mouse Xenograft Efficacy Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of an HDAC6 inhibitor.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., MM.1S, HCT116) under standard conditions.
-
Implant 1-10 million cells (in PBS or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, HDAC6 inhibitor low dose, HDAC6 inhibitor high dose, Positive Control).
-
-
Treatment Administration:
-
Prepare the formulation of the HDAC6 inhibitor and vehicle control fresh daily.
-
Administer the treatment according to the planned dose, route, and schedule (e.g., 50 mg/kg, p.o., daily).
-
Monitor animal body weight and general health status 2-3 times per week as indicators of toxicity.
-
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatment groups are significant.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis as described in Protocol 1.
-
Visualizations
Caption: Role of HDAC6 in protein degradation pathways.
Caption: Workflow for in vivo evaluation of HDAC6 inhibitors.
References
- 1. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 | Encyclopedia MDPI [encyclopedia.pub]
- 8. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitacs.ca [mitacs.ca]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
Adjusting HDAC6-IN-7 dosage for different animal models
Welcome to the technical support center for HDAC6-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Disclaimer: this compound is intended for research use only. The information provided here is a guideline and dosages may require optimization for your specific animal model and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, and the hyperacetylation of Hsp90, which can impact client protein stability.[1] This modulation of cytoplasmic protein acetylation is implicated in various cellular processes, including cell motility, protein quality control, and signaling pathways.
Q2: I can't find any published data on "this compound". How do I determine a starting dose for my animal model?
A2: "this compound" may be an internal or less common designation. However, based on data from other selective HDAC6 inhibitors, a starting point for dose-finding studies can be established. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model and endpoint.
Below is a summary of dosages used for other selective HDAC6 inhibitors in various animal models that can serve as a reference.
Quantitative Data Summary: Dosages of Selective HDAC6 Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease/Indication | Dosage | Route of Administration | Reference |
| Ricolinostat (ACY-1215) | Mouse (MM xenograft SCID) | Multiple Myeloma | 50 mg/kg | Intraperitoneal (i.p.) | [2] |
| Ricolinostat (ACY-1215) | Mouse (NSCLC syngeneic) | Non-Small Cell Lung Cancer | 50 mg/kg | Intraperitoneal (i.p.) | [3] |
| Tubastatin A | Rat | Inflammation | 30 mg/kg/day | Intraperitoneal (i.p.) | [4] |
| Tubastatin A | Mouse (DBA1) | Arthritis | 30 mg/kg/day | Intraperitoneal (i.p.) | [5] |
| Tubastatin A | Rat (orthotopic) | Cholangiocarcinoma | 10 mg/kg | Not specified | [6][7] |
| ACY-738 | Mouse (NZB/W) | Systemic Lupus Erythematosus (SLE) | 5 or 20 mg/kg | Intraperitoneal (i.p.) | [8] |
| ACY-738 | Mouse (EAE) | Multiple Sclerosis | 20 mg/kg | Not specified | [9] |
| SW-100 | Mouse (Fragile X syndrome model) | Fragile X Syndrome | 20 mg/kg | Intraperitoneal (i.p.) | [10][11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo dose-finding study.
Troubleshooting Guide
Q3: I am not observing any efficacy with this compound in my animal model. What are the possible reasons?
A3: A lack of in vivo efficacy can be due to several factors. Here is a troubleshooting guide to help you identify the potential cause:
Caption: A logical flow for troubleshooting lack of in vivo efficacy.
Q4: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A4: Toxicity can be a concern with any small molecule inhibitor. While selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, adverse effects can still occur.[1]
-
Reduce the Dose: This is the most straightforward approach. If you are at the MTD, try reducing the dose to a level that is better tolerated while still aiming for efficacy.
-
Change the Dosing Schedule: Instead of daily dosing, consider intermittent dosing (e.g., every other day or twice a week).
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Evaluate Off-Target Effects: Although this compound is selective, high concentrations could lead to off-target effects. Some HDAC inhibitors have been shown to have off-targets such as MBLAC2.[12] Consider profiling the compound against a panel of kinases and other enzymes if toxicity persists at doses where the on-target effect is expected to be saturated.
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Monitor Animal Health Closely: Implement a robust animal monitoring plan that includes daily weight checks, clinical scoring, and observation for any signs of distress.
Q5: How should I formulate this compound for in vivo administration? It has poor water solubility.
A5: Many small molecule inhibitors are hydrophobic and require specific formulations for in vivo use. Here are some common strategies:
-
Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection, such as PEG300, Tween 80, and saline or corn oil.[2][7][13]
-
Suspensions: The compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) with a small amount of a surfactant like Tween 80.
-
Cyclodextrins: Encapsulating the hydrophobic compound within cyclodextrin (B1172386) molecules can improve its solubility in aqueous solutions.
It is critical to ensure the final concentration of organic solvents (like DMSO) is low enough to not cause toxicity in the animals. Always prepare a vehicle control group in your experiments that receives the same formulation without the active compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is a general guideline and may need to be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and the total volume needed for your study cohort.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO: First, dissolve the calculated amount of this compound powder in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: To the DMSO solution, add the required volume of PEG300 and mix thoroughly.
-
Add Tween 80: Add the required volume of Tween 80 and mix until the solution is clear.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, you may need to adjust the vehicle composition or warm the solution slightly.
-
Administration: Administer the formulation to the animals via i.p. injection at the desired dose volume (typically 5-10 mL/kg for mice).
-
Stability: Prepare the formulation fresh on the day of use. Do not store for extended periods unless stability has been confirmed.
Protocol 2: Western Blot for Measuring Acetylated α-Tubulin (Pharmacodynamic Marker)
Materials:
-
Tissue samples from treated and vehicle control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize harvested tissues in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal. An increase in this ratio in the this compound treated group compared to the vehicle group indicates target engagement.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Tubastatin A | CAS:1252003-15-8 | HDAC6 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Specific HDAC6 inhibition by ACY-738 reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SW-100 | HDAC | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Inconsistent results with different batches of HDAC6-IN-7
As researchers, scientists, and drug development professionals, encountering inconsistent results with different batches of a small molecule inhibitor can be a significant roadblock in experimental progress. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of batch-to-batch variability with HDAC6-IN-7, a representative histone deacetylase 6 (HDAC6) inhibitor.
Disclaimer: "this compound" is a hypothetical name used for illustrative purposes. The principles and protocols described here are broadly applicable to other small molecule inhibitors and are designed to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of two different batches of this compound in our cellular assays. What could be the primary cause?
A1: Discrepancies in potency between batches of a small molecule inhibitor are a common issue and can stem from several factors:
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Purity and Impurity Profile: The most frequent cause is a difference in the purity of the batches. Even small amounts of impurities can have off-target effects or interfere with the primary compound's activity. The impurity profile, meaning the types and quantities of different impurities, can vary between synthetic batches.[1][2]
-
Presence of Isomers or Enantiomers: If the inhibitor has chiral centers, different batches might contain varying ratios of enantiomers or diastereomers. These stereoisomers can have vastly different biological activities.
-
Solubility and Physical Form: Differences in the crystalline form (polymorphism), salt form, or solvation state can affect the inhibitor's solubility and dissolution rate in assay media, leading to variations in the effective concentration.[1]
-
Degradation: Improper storage or handling can lead to the degradation of the compound. One batch might be older or may have been exposed to conditions (e.g., light, moisture, repeated freeze-thaw cycles) that compromise its stability.[3]
Q2: How can we confirm the identity and purity of our different batches of this compound?
A2: It is crucial to perform in-house quality control (QC) analysis on each new batch of inhibitor. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Forced Degradation Studies: To assess the stability of the compound under stress conditions such as heat, light, and humidity.[1]
Q3: Our new batch of this compound is showing poor solubility in DMSO compared to the previous batch. What should we do?
A3: Poor solubility can significantly impact experimental results. Here are some troubleshooting steps:
-
Verify Purity: Insoluble impurities can give the impression of poor solubility of the main compound.
-
Optimize Solubilization: Gentle warming (e.g., 37°C) or sonication can aid in dissolving the compound.
-
Alternative Solvents: If DMSO is not effective, consider other biocompatible solvents, but ensure to test the solvent for any effects in your assays.
-
Analyze Physical Form: Techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can determine if there are differences in the crystalline structure between batches.[1]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of HDAC6 Target in Western Blots
You observe that a new batch of this compound does not increase the acetylation of α-tubulin (a primary substrate of HDAC6) to the same extent as a previous batch, as determined by Western blotting.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Western blot results.
Data Presentation: Comparative Analysis of this compound Batches
| Parameter | Batch A (Old) | Batch B (New) | Method |
| Purity (HPLC) | 99.5% | 97.2% | HPLC-UV (254 nm) |
| Molecular Weight (MS) | 452.51 [M+H]⁺ | 452.53 [M+H]⁺ | ESI-MS |
| EC50 (α-tubulin acetylation) | 150 nM | 500 nM | Western Blot |
| IC50 (HDAC6 Enzymatic Assay) | 50 nM | 180 nM | Fluorometric Assay |
| Solubility (DMSO) | 50 mM | 25 mM | Visual Inspection |
Issue 2: Discrepancy in Cell Viability Assay Results
A new batch of this compound shows a different IC50 value in a cancer cell line viability assay (e.g., MTT or CellTiter-Glo) compared to a previously validated batch.[6][7][8]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
Validation & Comparative
A Comparative Guide to HDAC6 Inhibition in Neuroblastoma: Tubastatin A vs. Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized selective Histone Deacetylase 6 (HDAC6) inhibitor, Tubastatin A, with the broader class of selective HDAC6 inhibitors, in the context of neuroblastoma cell biology. Due to the limited public information available on "HDAC6-IN-7," this guide will focus on the established data for Tubastatin A and use data from other selective HDAC6 inhibitors as a proxy for comparison, highlighting key performance metrics and underlying mechanisms of action.
Introduction to HDAC6 in Neuroblastoma
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][2] In neuroblastoma, the most common extracranial solid tumor in children, HDAC6 has been implicated in promoting tumor progression, cell motility, and resistance to apoptosis.[3][4] Its substrates include α-tubulin, cortactin, and HSP90, which are involved in microtubule dynamics, cell migration, and protein folding, respectively.[3][5] Therefore, selective inhibition of HDAC6 presents a promising therapeutic strategy for this aggressive pediatric cancer.
Performance Comparison: Tubastatin A vs. Representative Selective HDAC6 Inhibitors
The following tables summarize the available quantitative data for Tubastatin A and representative selective HDAC6 inhibitors, focusing on their potency, selectivity, and effects on neuroblastoma cells.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (Cell-Free Assay) | Selectivity Profile | Reference |
| Tubastatin A | HDAC6 | 15 nM | >1000-fold selective over other HDACs except HDAC8 (57-fold) | [6][7] |
| Representative Selective HDAC6 Inhibitors | HDAC6 | Varies (typically low nM) | High selectivity against Class I HDACs is a key feature. | [8] |
Table 2: Effects on Neuroblastoma Cell Lines
| Parameter | Tubastatin A | Representative Selective HDAC6 Inhibitors | Reference |
| Cell Viability | Dose-dependent reduction in viability | Generally induce cell cycle arrest and apoptosis.[3][4] | [9] |
| Cell Migration & Invasion | Significantly decreases migration and invasion | Inhibition of HDAC6 impairs cell polarization and adhesion, leading to reduced motility.[10][11] | [10][11] |
| Apoptosis | Promotes apoptosis | Can induce apoptosis through Ku70 acetylation and disruption of the Ku70-Bax interaction.[10][12] | [10][12] |
| α-tubulin Acetylation | Potent inducer of α-tubulin hyperacetylation | A hallmark of HDAC6 inhibition, leading to microtubule stabilization. | [7] |
Mechanism of Action and Signaling Pathways
HDAC6 inhibitors exert their anti-cancer effects in neuroblastoma through multiple pathways. A primary mechanism involves the hyperacetylation of α-tubulin, which stabilizes microtubules and disrupts essential processes for cell division and migration.[13] Furthermore, HDAC6 inhibition can lead to the acetylation of other non-histone proteins like cortactin, affecting actin dynamics and cell movement.[5]
Another critical pathway involves the regulation of apoptosis. HDAC6 can deacetylate the DNA repair protein Ku70, which then sequesters the pro-apoptotic protein Bax.[10][12] Inhibition of HDAC6 leads to Ku70 hyperacetylation, releasing Bax to initiate the mitochondrial apoptotic cascade.[12] HDAC inhibitors have also been shown to restore the p53 tumor suppressor pathway in neuroblastoma cells.[14]
Caption: Signaling pathway of selective HDAC6 inhibition in neuroblastoma.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of HDAC6 inhibitors in neuroblastoma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
96-well plates
-
HDAC6 inhibitor (e.g., Tubastatin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the HDAC6 inhibitor for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[9]
Western Blot for α-tubulin Acetylation
This technique is used to detect the level of acetylated α-tubulin, a direct downstream target of HDAC6.
Materials:
-
Neuroblastoma cells
-
HDAC6 inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat neuroblastoma cells with the HDAC6 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.[1][15]
Transwell Migration Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane.
Materials:
-
Neuroblastoma cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing media
-
HDAC6 inhibitor
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-treat neuroblastoma cells with the HDAC6 inhibitor for 24 hours.
-
Resuspend the cells in serum-free medium containing the inhibitor and seed them into the upper chamber of the Transwell insert.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells under a microscope.[16]
Caption: General experimental workflow for evaluating HDAC6 inhibitors.
Conclusion
Selective inhibition of HDAC6 is a compelling strategy for the treatment of neuroblastoma. Tubastatin A serves as a potent and selective tool compound for studying the biological consequences of HDAC6 inhibition. While direct comparative data for "this compound" is unavailable, the broader class of selective HDAC6 inhibitors consistently demonstrates anti-proliferative, anti-migratory, and pro-apoptotic effects in neuroblastoma cell models. The provided experimental protocols offer a robust framework for the preclinical evaluation of novel HDAC6 inhibitors. Further research into next-generation selective HDAC6 inhibitors with improved pharmacokinetic and safety profiles is warranted to translate these promising preclinical findings into effective therapies for neuroblastoma patients.
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ku70 acetylation mediates neuroblastoma cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6 promotes growth, migration/invasion and self-renewal of rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uniupo.it [research.uniupo.it]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. aacrjournals.org [aacrjournals.org]
Validating HDAC6 Target Engagement in Live Cells: A Comparative Guide to HDAC6-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HDAC6-IN-7 for the validation of target engagement in live cells against other commonly used selective HDAC6 inhibitors. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its substrates are predominantly non-histone proteins such as α-tubulin and the molecular chaperone Hsp90. The dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
Confirming that a compound directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This process, known as target engagement, validates the mechanism of action and provides confidence in the biological effects observed. Several methods have been developed to measure target engagement in live cells, with the Cellular Thermal Shift Assay (CETSA) and in-cell activity assays being among the most prominent.
Comparison of HDAC6 Inhibitors
The selection of a suitable chemical probe is paramount for accurately studying the biological functions of HDAC6. This section compares the biochemical potency and selectivity of this compound against two other widely used selective HDAC6 inhibitors, Tubastatin A and ACY-1215 (Ricolinostat).
| Compound | HDAC6 IC50 | HDAC1 IC50 | Selectivity (HDAC1/HDAC6) | Reference |
| This compound (TCS HDAC6 20b) | 84 nM | >3,500 nM | >41-fold | [1] |
| Tubastatin A | 15 nM | >1,000 nM | >66-fold | [2] |
| ACY-1215 (Ricolinostat) | 5 nM | 63 nM | ~13-fold | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HDAC6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Cell Lysis (Optional, for lysate CETSA): Resuspend cell pellets in lysis buffer and incubate on ice.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis (for intact cell CETSA): After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for HDAC6, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify the band intensities. Plot the amount of soluble HDAC6 as a function of temperature for both vehicle- and compound-treated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In-Cell Western for α-Tubulin Acetylation
A common downstream readout for HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. This can be quantified in a high-throughput manner using an in-cell western assay.
Materials:
-
96-well cell culture plates
-
Test compounds (this compound and alternatives)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-acetylated-α-tubulin and a normalization antibody (e.g., anti-β-actin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system capable of detecting fluorescence in the near-infrared range (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 4-24 hours).
-
Fixation: Remove the treatment medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-acetylated-α-tubulin and anti-β-actin) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a cocktail of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash the plate thoroughly with PBS-T and then with PBS. Scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the acetylated-α-tubulin signal and the normalization signal (β-actin). Normalize the acetylated-α-tubulin signal to the β-actin signal. Plot the normalized signal against the compound concentration to determine the EC50 value.
Visualizations
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Caption: CETSA Experimental Workflow.
References
- 1. Design, synthesis, structure--selectivity relationship, and effect on human cancer cells of a novel series of histone deacetylase 6-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synergistic Effects of Selective HDAC6 Inhibition with Bortezomib and Carfilzomib in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-cancer effects observed when combining a selective Histone Deacetylase 6 (HDAC6) inhibitor with the proteasome inhibitors Bortezomib and Carfilzomib. While preclinical data on a specific entity designated "HDAC6-IN-7" is not publicly available, this guide synthesizes findings from studies using well-characterized selective HDAC6 inhibitors such as A452, ACY-1215 (Ricolinostat), and WT161, which serve as functional surrogates for this analysis.
The combination of selective HDAC6 inhibitors with proteasome inhibitors has emerged as a promising therapeutic strategy, particularly in multiple myeloma (MM). This approach is grounded in the dual blockade of the primary cellular protein degradation pathways: the proteasome and the aggresome. Bortezomib and Carfilzomib inhibit the proteasome, leading to an accumulation of misfolded, polyubiquitinated proteins.[1] Concurrently, HDAC6 inhibitors block the alternative aggresome pathway, which is responsible for clearing protein aggregates that escape proteasomal degradation.[1][2] This dual inhibition leads to overwhelming cellular stress, triggering apoptosis in cancer cells.[1][2]
Comparative Efficacy and Synergy
Preclinical evidence suggests that combining a selective HDAC6 inhibitor with either Bortezomib or Carfilzomib results in synergistic cytotoxicity in cancer cells.[3][4] Notably, a study directly comparing these combinations in Bortezomib-resistant multiple myeloma cells found that the synergistic effect of the HDAC6 inhibitor A452 was more potent with Carfilzomib than with Bortezomib.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, demonstrating the synergistic potential of these drug combinations.
Table 1: Synergistic Cytotoxicity of HDAC6 Inhibitor (A452) with Proteasome Inhibitors in Bortezomib-Resistant U266 Multiple Myeloma Cells
| Treatment Combination | Cell Viability (% of Control) | Apoptosis (% of Cells) | Combination Index (CI)* |
| A452 + Bortezomib (BTZ) | Synergistically Decreased | Synergistically Increased | < 1 (Synergistic) |
| A452 + Carfilzomib (CFZ) | More Potently Decreased vs. A452+BTZ | More Potently Increased vs. A452+BTZ | < 1 (Strongly Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Specific CI values were not provided in the source, but synergy was consistently reported.
Table 2: Effect of Selective HDAC6 Inhibitors in Combination with Bortezomib on Multiple Myeloma Cells
| HDAC6 Inhibitor | Cell Line | Key Synergistic Finding | Reference |
| WT161 | RPMI8226 | Enhanced BTZ-induced cytotoxicity and overcame BTZ resistance. | --INVALID-LINK-- |
| ACY-1215 | MM.1S | Synergistic anti-MM activity, protracted ER stress and apoptosis. | --INVALID-LINK-- |
| Tubacin | MM cell lines | Synergistically augmented BTZ-induced cytotoxicity via JNK/caspase activation. | --INVALID-LINK-- |
Underlying Molecular Mechanisms
The synergy between HDAC6 inhibitors and proteasome inhibitors is multifactorial. The primary mechanism involves the dual blockade of protein degradation pathways, as illustrated below.
Furthermore, studies have shown that these combinations synergistically modulate key cell survival signaling pathways. In Bortezomib-resistant cells, the combination of the HDAC6 inhibitor A452 with either Bortezomib or Carfilzomib was shown to synergistically inactivate the AKT, ERK, NF-κB, and STAT3 pathways.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U266, RPMI-8226) are seeded into 96-well plates at a density of 1-2 x 10⁴ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of the HDAC6 inhibitor, Bortezomib, or Carfilzomib, both alone and in combination, for 24 to 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the indicated drug concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blotting
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred onto a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-AKT, anti-p-ERK, anti-α-tubulin, anti-acetyl-α-tubulin).
-
Secondary Antibody & Detection: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature, and proteins are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of selective HDAC6 inhibitors with proteasome inhibitors, particularly the second-generation inhibitor Carfilzomib, represents a highly synergistic and clinically promising strategy for treating cancers like multiple myeloma, including in drug-resistant settings. The dual blockade of protein degradation pathways, coupled with the synergistic downregulation of critical cell survival signals, provides a strong mechanistic rationale for this therapeutic approach. The enhanced potency observed with Carfilzomib over Bortezomib in combination with an HDAC6 inhibitor in resistant cells suggests that this specific combination may offer a more effective strategy for overcoming therapeutic resistance. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HDAC Inhibition in Colorectal Cancer: A Comparative Analysis of Selective HDAC6 Inhibition versus Pan-HDAC Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum enzymatic inhibition is critical for advancing therapeutic strategies. In the context of colorectal cancer (CRC), both selective Histone Deacetylase 6 (HDAC6) inhibitors and pan-HDAC inhibitors have emerged as promising avenues of investigation. This guide provides an objective comparison of their efficacy in CRC models, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Histone deacetylases are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1] Their dysregulation is a hallmark of many cancers, including colorectal cancer, making them a key therapeutic target.[2][3] Pan-HDAC inhibitors block the activity of multiple HDAC isoforms, leading to widespread changes in protein acetylation and gene expression.[2] In contrast, selective HDAC6 inhibitors, such as ACY-1215 and C1A, offer a more targeted approach by primarily inhibiting the cytoplasmic HDAC6 enzyme, which is involved in protein folding, degradation, and cell motility.[4][5][6] Notably, high expression of HDAC6 in CRC tissues has been associated with a poorer prognosis.[7]
Comparative Efficacy in CRC Models: In Vitro and In Vivo Evidence
In Vitro Studies: Cell Viability and Apoptosis
Selective HDAC6 inhibitors and pan-HDAC inhibitors have both been shown to reduce cell viability and induce apoptosis in CRC cell lines. However, the potency and potential for off-target effects can differ. Pan-HDAC inhibitors, such as Vorinostat (B1683920), have demonstrated dose-dependent inhibition of cell viability in various cancer cell lines, with IC50 values in the micromolar range.[8] Similarly, selective HDAC6 inhibitors like ACY-1215 also inhibit the growth and viability of CRC cells in a time- and dose-dependent manner.[5]
The induction of apoptosis is a key mechanism for both classes of inhibitors. Pan-HDAC inhibitors can trigger apoptosis through both extrinsic and intrinsic pathways, often involving the activation of caspases.[2] Selective HDAC6 inhibition has also been shown to induce apoptosis, in some cases by increasing the acetylation of Ku70, which leads to the release of the pro-apoptotic protein Bax.[1][9]
| Inhibitor Class | Representative Compound(s) | Cell Line(s) | Key Findings | Reference(s) |
| Selective HDAC6 Inhibitor | ACY-1215 | HCT116 | Time- and dose-dependent decrease in cell growth and viability. | [5] |
| C1A | KRAS-positive CRC cells | Inhibition of cell growth, alone and in combination with bortezomib. | [4] | |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Sarcoma cell lines (as a proxy) | Dose-dependent inhibition of cell viability (IC50 in µM range). | [10] |
| MPT0G236 | HCT-116, HT-29 | Reduced viability and proliferation of CRC cells. | [2] | |
| Romidepsin (FK228) | Hepatocellular carcinoma cells | Dose-dependent inhibition of cell proliferation and induction of apoptosis. | [11] |
In Vivo Studies: Tumor Growth Inhibition
In preclinical xenograft models of CRC, both selective and pan-HDAC inhibitors have demonstrated the ability to reduce tumor growth. In vivo studies with selective HDAC6 inhibitors have shown significant tumor regression in CRC xenograft mice models.[12] Pan-HDAC inhibitors like Vorinostat have also been shown to reduce tumor growth in nude mice with subcutaneous tumors.[13] A key differentiator may lie in the side-effect profile, with selective HDAC6 inhibitors potentially offering a better-tolerated therapeutic window due to their more targeted action.[9]
| Inhibitor Class | Representative Compound(s) | Model | Key Findings | Reference(s) |
| Selective HDAC6 Inhibitor | C1A | CRC xenograft mice model | Significant tumor regression. | [12] |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Nude mice with s.c. MES-SA cells | Reduced tumor growth by more than 50%. | [13] |
| MPT0G236 | HCT-116 xenograft | Significantly reduced tumor volume without affecting body weight. | [3] | |
| Romidepsin (FK228) | Hepatocellular carcinoma xenograft | Inhibited tumor growth. | [11] |
Signaling Pathways and Mechanisms of Action
The differential effects of selective HDAC6 and pan-HDAC inhibitors can be attributed to their distinct impacts on cellular signaling pathways.
HDAC6 Inhibition and Downstream Effects
HDAC6 is a predominantly cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90.[6] Inhibition of HDAC6 leads to hyperacetylation of these substrates, which can disrupt microtubule dynamics, impair cancer cell migration, and lead to the degradation of oncogenic client proteins of Hsp90.[14][15] Furthermore, HDAC6 has been shown to regulate the MAPK/ERK and AKT signaling pathways, both of which are critical for CRC cell proliferation and survival.[7][16] HDAC6 knockdown or inhibition has been demonstrated to decrease the phosphorylation of MEK, ERK, and AKT in colon cancer cells.[7]
Caption: Signaling pathway modulated by HDAC6.
Pan-HDAC Inhibition: A Broader Impact
Pan-HDAC inhibitors affect a wider range of cellular processes by inhibiting multiple HDAC isoforms located in both the nucleus and cytoplasm. This leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[14] Additionally, pan-HDAC inhibitors affect the acetylation status of a multitude of non-histone proteins, influencing cell cycle progression, apoptosis, and DNA damage repair.[2][17] This broad activity can lead to potent anti-cancer effects but also carries a higher risk of off-target effects and toxicity compared to more selective inhibitors.
Caption: General mechanism of pan-HDAC inhibitors.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to evaluate the efficacy of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate CRC cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed CRC cells in 6-well plates and treat with the desired concentrations of the HDAC inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of CRC cells (e.g., 1 x 10^6 cells in PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the HDAC inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Caption: Generalized experimental workflow.
Conclusion
Both selective HDAC6 inhibitors and pan-HDAC inhibitors demonstrate significant anti-cancer activity in colorectal cancer models. The choice between these two strategies depends on the specific therapeutic goal. Selective HDAC6 inhibitors offer a more targeted approach, potentially leading to a more favorable safety profile by minimizing off-target effects. This makes them an attractive option for long-term treatment or in combination therapies. Pan-HDAC inhibitors, with their broad mechanism of action, may be more potent in certain contexts but require careful management of potential toxicities. Further head-to-head comparative studies, including those with novel agents like this compound, are warranted to fully elucidate their relative therapeutic potential in the clinical setting for colorectal cancer.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. biorxiv.org [biorxiv.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of HDAC6 Inhibitors in HDAC6 Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target activity of a selective inhibitor is a critical step in preclinical validation. This guide provides a framework for confirming the on-target activity of a selective Histone Deacetylase 6 (HDAC6) inhibitor, exemplified here by the well-characterized inhibitor Tubastatin A, using HDAC6 knockout (KO) cells. The principles and protocols outlined are broadly applicable to other selective HDAC6 inhibitors.
Due to the limited availability of public data for a compound specifically named "HDAC6-IN-7," this guide will use Tubastatin A as a representative selective HDAC6 inhibitor to illustrate the experimental workflow and data presentation. The comparative data is synthesized from publicly available information on established HDAC6 inhibitors.
Comparative Analysis of HDAC6 Inhibitors
To objectively assess the on-target activity of a selective HDAC6 inhibitor, it is essential to compare its effects with those of other well-characterized inhibitors and in a cellular context where the target is absent (HDAC6 KO). The following table summarizes key parameters for comparing HDAC6 inhibitors.
| Parameter | This compound (Hypothetical Data) | Tubastatin A | ACY-1215 (Ricolinostat) | Trichostatin A (TSA) |
| HDAC6 IC50 | To be determined | ~15 nM[1] | ~5 nM | ~10 nM[2] |
| Selectivity | To be determined | >1000-fold vs. HDAC1[1] | ~11-fold vs. HDAC1 | Pan-HDAC inhibitor[2] |
| Effect on α-tubulin acetylation in WT cells | Expected: Increase | Dose-dependent increase[3] | Dose-dependent increase[3] | Increase[2][4] |
| Effect on α-tubulin acetylation in HDAC6 KO cells | Expected: No significant change | No further increase over baseline hyperacetylation. | No further increase over baseline hyperacetylation. | May cause a slight additional increase due to inhibition of other HDACs.[2] |
| Effect on Hsp90 acetylation in WT cells | Expected: Increase | Increase in acetylated Hsp90.[5][6] | Increase in acetylated Hsp90. | Increase in acetylated Hsp90.[6] |
| Effect on Hsp90 acetylation in HDAC6 KO cells | Expected: No significant change | No further increase over baseline hyperacetylation.[5] | No further increase over baseline hyperacetylation. | May cause a slight additional increase. |
| Effect on Histone H3 acetylation | Expected: No significant change | No significant change.[1][2] | Minimal effect at selective concentrations. | Significant increase.[2] |
Experimental Protocols
To validate the on-target activity of an HDAC6 inhibitor, a series of well-controlled experiments should be performed. The use of HDAC6 knockout cells is crucial to demonstrate that the observed effects are indeed mediated by the inhibition of HDAC6.
Generation and Validation of HDAC6 Knockout (KO) Cell Line
Objective: To create a cell line that does not express HDAC6 to serve as a negative control.
Protocol:
-
Gene Editing: Use CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the early exons of the HDAC6 gene in the desired parental cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Genotype Verification: Screen individual clones by PCR and Sanger sequencing to identify clones with homozygous knockout of the HDAC6 gene.
-
Protein Expression Validation: Confirm the absence of HDAC6 protein expression in the knockout clones by Western blot analysis using a validated HDAC6 antibody. The parental cell line should be used as a positive control.
Western Blot Analysis of α-tubulin and Hsp90 Acetylation
Objective: To quantify the changes in the acetylation of HDAC6 substrates (α-tubulin and Hsp90) upon treatment with the HDAC6 inhibitor in both wild-type (WT) and HDAC6 KO cells.
Protocol:
-
Cell Culture and Treatment: Plate WT and HDAC6 KO cells at equal densities. Treat the cells with a dose range of the HDAC6 inhibitor (e.g., this compound, Tubastatin A) and control inhibitors (e.g., TSA) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including a high concentration of a pan-HDAC inhibitor like TSA to preserve acetylation during lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Acetylated α-tubulin (e.g., clone 6-11B-1)
-
Total α-tubulin (loading control)
-
Acetylated Hsp90 (specific for key lysine (B10760008) residues like K294)
-
Total Hsp90 (loading control)
-
Acetylated Histone H3 (as a control for off-target effects on class I HDACs)
-
Total Histone H3 (loading control)
-
GAPDH or β-actin (as an additional loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated protein levels to the total protein levels and then to the loading control.
Visualizations
Signaling Pathway of HDAC6 Action
The following diagram illustrates the primary cytoplasmic role of HDAC6 in deacetylating its key substrates, α-tubulin and Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these proteins, which in turn affects various cellular processes.
Caption: HDAC6 deacetylates α-tubulin and Hsp90 in the cytoplasm.
Experimental Workflow for On-Target Validation
This diagram outlines the logical flow of experiments to confirm the on-target activity of an HDAC6 inhibitor using HDAC6 knockout cells.
Caption: Workflow for validating HDAC6 inhibitor on-target activity.
By following these protocols and comparing the results to known inhibitors, researchers can confidently determine the on-target efficacy and selectivity of novel HDAC6 inhibitors. The use of HDAC6 knockout cells is an indispensable tool in this process, providing definitive evidence of target engagement.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of Novel HDAC6 Inhibitors Against Established Clinical Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can be associated with broader side effects, selective HDAC6 inhibitors offer the potential for a more targeted therapeutic approach with an improved safety profile.[3][4]
This guide provides a comparative analysis of the potency of well-established, clinically approved HDAC inhibitors against HDAC6. While the specific compound "HDAC6-IN-7" did not yield public data and appears not to be a standard nomenclature, this guide will serve as a valuable benchmark by comparing the following widely used clinical HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), Panobinostat (LBH589), and Belinostat (PXD101).
Comparative Potency of Clinical HDAC Inhibitors
The following table summarizes the reported 50% inhibitory concentrations (IC50) of key clinical HDAC inhibitors against a panel of HDAC isoforms. This data allows for a direct comparison of their potency and selectivity for HDAC6. Lower IC50 values indicate higher potency.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Other HDACs (IC50 in nM) |
| Vorinostat (SAHA) | Pan-HDAC | 10[5] | - | 20[5] | 47[6] | Pan-inhibitor with activity against HDACs 1, 2, 3, 6, 7, and 11.[5][7] |
| Romidepsin (FK228) | Class I selective | 36[3][8] | 47[3][8] | - | 1400[3][8] | HDAC4 (510).[3][8] |
| Panobinostat (LBH589) | Pan-HDAC | <13.2[9] | <13.2[9] | <13.2[9] | <13.2[9] | Broad-spectrum inhibitor of Class I, II, and IV HDACs.[9][10][11] |
| Belinostat (PXD101) | Pan-HDAC | - | - | - | - | Potent pan-HDAC inhibitor with an IC50 of 27 nM in HeLa cell extracts. |
Understanding HDAC6 Signaling and Inhibition
HDAC6 plays a crucial role in various cellular functions, including cell motility and protein quality control, primarily through the deacetylation of α-tubulin. The following diagram illustrates this key signaling pathway and the mechanism of its inhibition.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. Novel Selective Histone Deacetylase 6 (HDAC6) Inhibitors: A Patent Review (2016-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 histone deacetylase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of novel selective HDAC6 inhibitors via a scaffold hopping approach for the treatment of idiopathic pulmonary fibrosis (IPF) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Transcriptional Impact of HDAC6 Inhibition: A Comparative Analysis
A deep dive into the gene expression alterations induced by the selective HDAC6 inhibitor, ITF3756, reveals a distinct transcriptional signature with significant implications for cancer immunotherapy and beyond. This guide provides a comparative analysis of the gene expression changes elicited by ITF3756, contrasting them with other classes of histone deacetylase (HDAC) inhibitors and providing the foundational experimental data for researchers in drug development and molecular biology.
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and immune responses. Unlike classical HDACs that primarily act on histone proteins within the nucleus to regulate gene expression, HDAC6's substrates are predominantly cytoplasmic proteins like α-tubulin and cortactin. However, recent studies have demonstrated that selective HDAC6 inhibition can indeed lead to significant changes in gene expression, opening new avenues for therapeutic intervention.
This guide focuses on the gene expression changes induced by ITF3756, a selective HDAC6 inhibitor, and compares its effects to broader-acting HDAC inhibitors. By examining the specific genes and pathways modulated by selective HDAC6 inhibition, researchers can gain a clearer understanding of its mechanism of action and potential therapeutic applications.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential gene expression observed in human monocytes treated with the selective HDAC6 inhibitor ITF3756 in comparison to other HDAC inhibitors with different selectivity profiles, such as the Class I-selective inhibitor MS-275 and the pan-HDAC inhibitor SAHA (Vorinostat).
| Feature | ITF3756 (HDAC6-selective) | MS-275 (Class I-selective) | SAHA (Pan-HDACi) |
| Primary Target(s) | HDAC6 | HDAC1, HDAC2, HDAC3 | Class I and II HDACs |
| Key Upregulated Genes | SCL27A1, ANXA6, IRF6 | Genes involved in monocytic lineage differentiation | Broad upregulation of genes, including those related to cell cycle arrest and apoptosis |
| Key Downregulated Genes | CD84, RANK, CXCL2, CXCL3, STAB-1, CD163, PD-L1, CD206, ADA | Genes associated with neutrophil differentiation | Broad downregulation of genes, including those involved in cell proliferation |
| Affected Pathways | Downregulation of TNF-α signaling pathway, modulation of inflammatory pathways | Impaired neutrophil differentiation, skewing towards monocytic lineage | Cell cycle arrest, apoptosis, broad effects on transcription |
| Cellular Phenotype | Promotes a less immunosuppressive myeloid phenotype, enhances T-cell activation | Disruption of normal neutrophil differentiation, dysplastic features | Induction of apoptosis in tumor cells, cell cycle arrest |
Experimental Protocols
The data presented in this guide are derived from studies employing the following key experimental methodologies:
1. Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Monocytes are purified from PBMCs.
-
Cells are cultured in appropriate media and treated with specific concentrations of HDAC inhibitors (e.g., ITF3756, MS-275, SAHA) or a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).
2. RNA Sequencing (RNA-Seq):
-
Total RNA is extracted from treated and control cells.
-
RNA quality and quantity are assessed.
-
RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Sequencing reads are aligned to the human reference genome, and gene expression levels are quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment with HDAC inhibitors.
3. Proteomic Analysis:
-
Cell lysates are prepared from treated and control cells.
-
Proteins are digested into peptides, which are then analyzed by mass spectrometry.
-
Protein identification and quantification are performed to determine changes in protein abundance.
4. Flow Cytometry:
-
Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., PD-L1, CD40).
-
Stained cells are analyzed using a flow cytometer to quantify the expression of these markers on the cell surface.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of HDAC6 inhibition.
Caption: Signaling pathway of ITF3756-mediated HDAC6 inhibition on the TNF-α pathway in monocytes.
Caption: A simplified workflow for analyzing gene expression changes using RNA sequencing.
Evaluating the Safety Profile of HDAC6-IN-7 Relative to Vorinostat: A Comparative Guide
A detailed comparison of the selective HDAC6 inhibitor, HDAC6-IN-7, and the pan-HDAC inhibitor, Vorinostat, reveals a potentially superior safety profile for the selective inhibitor, a characteristic attribute of its targeted enzymatic inhibition. This guide provides a comprehensive analysis of available preclinical and clinical safety data, experimental methodologies, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.
The landscape of epigenetic therapeutics has been significantly shaped by the advent of histone deacetylase (HDAC) inhibitors. Vorinostat (Zolinza®), a pan-HDAC inhibitor, is approved for the treatment of cutaneous T-cell lymphoma (CTCL) but is associated with a range of adverse effects due to its broad inhibition of multiple HDAC isoforms.[1] In contrast, the development of isoform-selective inhibitors like this compound (also known as TCS HDAC6 20b) aims to mitigate these toxicities by targeting a specific enzyme, HDAC6, which is primarily involved in cytoplasmic processes rather than broad gene regulation in the nucleus.
Executive Summary of Comparative Safety
| Parameter | This compound (TCS HDAC6 20b) | Vorinostat (Pan-HDAC Inhibitor) |
| Mechanism of Action | Selective inhibitor of histone deacetylase 6 (HDAC6). | Pan-inhibitor of Class I and II HDACs (including HDAC1, 2, 3, and 6).[2] |
| Primary Cellular Target | Cytoplasmic α-tubulin and other cytoplasmic proteins. | Nuclear histones and various cytoplasmic proteins. |
| In Vitro Cytotoxicity | Data on cytotoxicity against non-cancerous cell lines is not publicly available in the primary literature. It has been shown to inhibit the growth of HCT116 and MCF-7 cancer cells.[3][4] | Demonstrates cytotoxicity against various cancer cell lines. Data on non-cancerous cells is limited in publicly available literature but is expected to be higher than selective HDAC6 inhibitors. |
| In Vivo Toxicity (Animal Models) | No publicly available in vivo toxicity data such as LD50. | Oral LD50 in mice is >2,000 mg/kg.[5] Oral LD50 in rats is >750 mg/kg.[5] |
| Genotoxicity | No publicly available data. | Weakly mutagenic in the Ames assay, clastogenic in rodent cells, and weakly positive in an in vivo mouse micronucleus assay.[6] Suspected of causing genetic defects.[2] |
| Developmental and Reproductive Toxicity | No publicly available data. | Embryotoxic and fetotoxic effects observed in animal studies. May damage fertility and the unborn child.[2][7] |
| Common Clinical Adverse Effects | Not clinically evaluated. | Fatigue, nausea, diarrhea, anorexia, vomiting, thrombocytopenia.[1][8] |
| Serious Clinical Adverse Effects | Not clinically evaluated. | Pulmonary embolism, deep vein thrombosis, anemia, dehydration.[8] |
Rationale for Improved Safety Profile of this compound
The anticipated superior safety profile of this compound stems from its selectivity for HDAC6. Unlike pan-HDAC inhibitors such as Vorinostat, which affect a wide range of nuclear and cytoplasmic proteins leading to broad biological consequences, this compound's action is primarily confined to the cytoplasm. Its main substrate is α-tubulin, and its inhibition leads to hyperacetylation of microtubules, affecting cell motility and protein trafficking.
The toxicities associated with Vorinostat, particularly hematological side effects and genotoxicity, are largely attributed to the inhibition of Class I HDACs (HDAC1, 2, and 3). These enzymes are crucial for chromatin remodeling and the regulation of gene expression essential for normal cell function, including DNA repair. By avoiding the inhibition of these nuclear HDACs, selective HDAC6 inhibitors like this compound are expected to have a wider therapeutic window and fewer on-target toxicities. Preclinical studies on other selective HDAC6 inhibitors have supported this hypothesis, demonstrating good tolerability in in vivo models.
Signaling Pathways and Experimental Workflows
The differential effects of Vorinostat and a selective HDAC6 inhibitor can be visualized through their impact on cellular signaling and the typical workflow for assessing their safety.
Figure 1: Comparative Mechanism of Action. Vorinostat broadly inhibits Class I and II HDACs, leading to widespread changes in gene expression and associated toxicities. This compound selectively targets HDAC6, primarily affecting cytoplasmic processes with an anticipated improved safety profile.
Figure 2: Experimental Workflow. A typical workflow for evaluating the safety profile of HDAC inhibitors, encompassing both in vitro and in vivo studies.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the inhibitor that reduces the viability of non-cancerous cells by 50% (IC50).
-
Cell Lines: A non-cancerous human cell line (e.g., human dermal fibroblasts, HDF) should be used.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Vorinostat in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
2. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute toxicity of the compound after a single oral dose and to estimate the LD50 (lethal dose for 50% of the animals).
-
Animal Model: Female rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Procedure:
-
House the animals in standard conditions with access to food and water ad libitum.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound (e.g., starting at 300 mg/kg and proceeding to 2000 mg/kg based on the outcome) or vehicle control via gavage.
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.
-
Record body weight and food consumption throughout the study.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect and preserve major organs for histopathological examination.
-
The LD50 is determined based on the mortality observed at different dose levels.
-
Conclusion
While direct comparative safety data for this compound is limited in the public domain, the principle of isoform-selective inhibition strongly suggests a more favorable safety profile compared to the pan-HDAC inhibitor Vorinostat. The avoidance of Class I HDAC inhibition is expected to reduce the incidence of hematological and genotoxic side effects. The provided experimental protocols offer a framework for generating the necessary head-to-head preclinical data to definitively quantify the safety advantages of this compound. Future research should focus on conducting these comparative studies to fully elucidate the therapeutic potential of selective HDAC6 inhibition.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. TCS HDAC6 20b | CAS 956154-63-5 | TCSHDAC620b | Tocris Bioscience [tocris.com]
- 4. TCS HDAC6 20b | CAS:956154-63-5 | Selective HDAC6 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Vorinostat is genotoxic and epigenotoxic in the mouse bone marrow cells at the human equivalent doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HDAC6-IN-7: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of potent bioactive compounds like HDAC6-IN-7. As a histone deacetylase (HDAC) inhibitor, this compound is used in research for its ability to modulate complex biological processes, including gene expression, cell development, and programmed cell death.[1][2] Due to its biological activity, treating this compound as hazardous chemical waste is crucial to minimize risks to personnel and the environment.[3]
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures should follow the established guidelines for similar potent laboratory chemicals and HDAC inhibitors.[4] This guide provides a procedural framework for the safe handling and disposal of this compound in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
Although detailed toxicological properties for this compound have not been thoroughly investigated, it should be handled as a hazardous material.[5] Data from similar compounds suggest potential hazards such as acute oral toxicity.[4] Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure during handling and disposal.[4]
| Activity | Required Personal Protective Equipment |
| Weighing & Aliquoting (Solid Form) | Double Chemical-Resistant Gloves, Impervious Gown, Safety Goggles, Face Shield, N95 (or higher) Respirator |
| Solution Preparation & Handling | Double Chemical-Resistant Gloves, Impervious Gown, Safety Goggles |
| Waste Handling & Disposal | Double Chemical-Resistant Gloves, Impervious Gown, Safety Goggles |
Note: All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation.[6]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Never dispose of this compound or its containers in regular trash or down the drain.[3][7]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Avoid mixing hazardous waste with non-hazardous materials to ensure compliant and cost-effective disposal.[7]
-
Solid Waste: Collect unused or expired pure compound, contaminated personal protective equipment (gloves, gowns), and labware (e.g., pipette tips, tubes, weigh boats) in a designated, compatible hazardous solid waste container.[3][4]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous liquid waste container. Ensure the container material is compatible with the solvent used (e.g., glass for organic solvents).
Step 2: Containerization and Labeling
-
Use Approved Containers: All waste must be collected in containers that are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.[3][7]
-
Clear and Accurate Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[3] Also, list all other chemical constituents and their approximate concentrations. The label should be securely attached and legible.
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated SAA that is at or near the point of waste generation.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Secure Storage: Keep the SAA in a secure, dry area, away from heat, moisture, and incompatible materials like strong acids, bases, or oxidizing agents.[6][7]
Step 4: Arrange for Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Regulations: Adhere strictly to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][7]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is required.
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from spreading.
-
Wear the appropriate PPE as listed in the table above.
-
For solid spills, carefully collect the material without generating dust.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.[8]
-
Clean the affected area thoroughly.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, consult a physician and provide them with the available safety information for the compound.[6][8]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
